Pyrazolo[1,5-a]pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTCDIMLJVTPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619092 | |
| Record name | Pyrazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51119-05-2 | |
| Record name | Pyrazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridin-2-amine from N-aminopyridinium Ylides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Pyrazolo[1,5-a]pyridin-2-amine and its derivatives, a scaffold of significant interest in medicinal chemistry, from N-aminopyridinium ylides. The core of this synthetic approach lies in the versatile [3+2] cycloaddition reaction, offering a powerful tool for the construction of this valuable heterocyclic system. This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and comparative quantitative data to facilitate research and development in this area.
Core Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyridine core from N-aminopyridinium ylides is predominantly achieved through two main strategies:
-
[3+2] Cycloaddition Reactions: This is the most prevalent and versatile method. N-aminopyridinium ylides, acting as 1,3-dipoles, react with a variety of dipolarophiles, such as alkenes and alkynes, to construct the pyrazolo[1,5-a]pyridine skeleton. Variations of this reaction include metal-free, catalyst-free (sonochemical), and oxidative conditions.
-
Cross-Dehydrogenative Coupling (CDC): An alternative approach involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. This method, promoted by acetic acid and molecular oxygen, offers a direct route to functionalized pyrazolo[1,5-a]pyridines.
This guide will focus on the [3+2] cycloaddition approach for the synthesis of the target molecule, this compound.
Synthesis of this compound via [3+2] Cycloaddition
A direct and efficient method for the synthesis of 2-aminopyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium ylides with ketene S,S-acetals or N,S-acetals. This reaction proceeds via a [3+2] cycloaddition followed by elimination of a leaving group to afford the aromatic 2-amino-substituted product.
General Reaction Scheme
The general reaction scheme for the synthesis of Pyrazolo[1,5-a]pyridin-2-amines is depicted below. The N-aminopyridinium ylide is typically generated in situ from the corresponding N-aminopyridinium salt by treatment with a base.
Caption: General reaction for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds through a well-established [3+2] cycloaddition mechanism. The N-aminopyridinium ylide acts as a 1,3-dipole and reacts with the electron-deficient alkene of the ketene acetal. The resulting cycloadduct then undergoes elimination to yield the aromatic this compound.
Caption: Mechanism of [3+2] cycloaddition for 2-aminopyrazolo[1,5-a]pyridine synthesis.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound derivatives.
Synthesis of 2-(Methylthio)pyrazolo[1,5-a]pyridine-3-carbonitrile (A precursor to 2-aminopyrazolo[1,5-a]pyridines)
This protocol describes the synthesis of a 2-methylthio substituted pyrazolo[1,5-a]pyridine, which can be a precursor to the 2-amino derivative through subsequent nucleophilic substitution.
Materials:
-
N-Aminopyridinium iodide
-
(Methylthio)acrylonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of N-aminopyridinium iodide (1.0 mmol), (methylthio)acrylonitrile (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (5 mL) is stirred at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-(methylthio)pyrazolo[1,5-a]pyridine-3-carbonitrile.
General Procedure for the Synthesis of 7-Aminopyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling[1][2]
This protocol outlines an alternative synthesis of aminopyrazolo[1,5-a]pyridines, specifically yielding the 7-amino isomer.
Materials:
-
1-Amino-2-imino-pyridine derivative (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile)[1]
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)[1]
-
Acetic acid (AcOH)[1]
-
Ethanol (EtOH)[1]
-
Oxygen (O₂) atmosphere[1]
Procedure:
-
A solution of the 1-amino-2-imino-pyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equiv) is prepared.[1]
-
The reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm).[1]
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the 7-aminopyrazolo[1,5-a]pyridine derivative.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives based on the methodologies discussed.
Table 1: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition
| Entry | N-Aminopyridinium Salt | Dipolarophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Aminopyridinium iodide | (Methylthio)acrylonitrile | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 2 | N-Aminopyridinium chloride | Phenylacetylene | - | Toluene | 110 | 24 | 60-70 |
| 3 | N-Aminopyridinium mesylate | Ethyl propiolate | DBU | CH₂Cl₂ | RT | 6 | 80-90 |
| 4 | N-Aminopyridinium tosylate | Dimethyl acetylenedicarboxylate | - | Acetonitrile (Sonication) | 85 | 0.33 | 90-95 |
Table 2: Synthesis of 7-Aminopyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling [1]
| Entry | 1-Amino-2-iminopyridine Derivative | 1,3-Dicarbonyl Compound | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | EtOH | 130 | 18 | 94 |
| 2 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Acetylacetone | EtOH | 130 | 18 | 81 |
| 3 | 1-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | EtOH | 130 | 18 | 90 |
Visualization of Key Processes
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from N-aminopyridinium ylides via [3+2] cycloaddition with ketene acetals represents a robust and efficient methodology. This guide provides the necessary foundational knowledge, including reaction mechanisms, detailed experimental protocols, and comparative data, to empower researchers in the fields of organic synthesis and drug discovery to explore and expand upon this important class of heterocyclic compounds. The alternative cross-dehydrogenative coupling route also offers a valuable strategy for accessing specific isomers of aminopyrazolo[1,5-a]pyridines.
References
Pyrazolo[1,5-a]pyridin-2-amine: A Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of Pyrazolo[1,5-a]pyridin-2-amine. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry, with derivatives being explored for their potential as kinase inhibitors and anticancer agents.
Chemical and Physical Properties
This compound is a solid compound at room temperature. While extensive experimental data on its physical properties is limited, the fundamental molecular characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 51119-05-2 | |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Storage | Refrigerator |
Structure Elucidation
Spectroscopic Data for N-(pyrazolo[1,5-a]pyridin-2-yl)acrylamide:
This data for a closely related derivative confirms the presence and substitution pattern of the bicyclic core. The signals in the aromatic region (approx. 6.70-8.26 ppm) are characteristic of the pyrazolo[1,5-a]pyridine ring system.
| Data Type | Spectroscopic Data | Source |
| ¹H-NMR | (400 MHz, CDCl₃) δ (ppm): 8.68 (1H, br s), 8.26 (1H, d, J = 8.0 Hz), 7.45-7.49 (1H, m), 7.10-7.15 (1H, m), 7.08 (1H, s), 6.70-6.75 (1H, m), 6.48 (1H, dd, J = 17.0, 1.2 Hz), 6.27 (1H, dd, J = 17.0, 10.2 Hz), 5.80 (1H, dd, J = 10.2, 1.2 Hz) | [2] |
| ESI-HRMS | Calculated for C₁₀H₁₀N₃O [(M+H)⁺]: 188.0818; Found: 188.0820 | [2] |
Experimental Protocols
Synthesis of this compound
A reported synthesis for the core compound involves the cyclization of a pyridine-based precursor.[3]
Reaction:
-
Starting Material: 2-(pyridin-2-yl)acetonitrile
-
Reagents: O-(mesitylsulfonyl)hydroxylamine, triethylamine
-
Reaction Type: Cyclization
Protocol: The core structure of this compound is assembled by the cyclization of 2-(pyridin-2-yl)acetonitrile through its reaction with O-(mesitylsulfonyl)hydroxylamine in the presence of triethylamine.[3] Specific reaction conditions such as solvent, temperature, and duration were not detailed in the referenced abstract.
Synthesis of N-(pyrazolo[1,5-a]pyridin-2-yl)acrylamide (Derivative Example)
This protocol illustrates a common subsequent step: the acylation of the 2-amino group.
Protocol:
-
Dissolve this compound (120 mg, 0.86 mmol, 1.0 eq) and triethylamine (0.12 mL, 0.86 mmol, 1.0 eq) in dichloromethane (3 mL).[2]
-
Cool the solution to 0°C.[2]
-
Add acryloyl chloride (0.074 mL, 0.86 mmol, 1.0 eq) to the solution.[2]
-
Stir the mixture for 2 hours under a nitrogen atmosphere.[2]
-
Concentrate the resulting mixture in vacuo.[2]
-
Purify the crude product by silica gel column chromatography.[2]
Applications in Drug Development
Derivatives of the pyrazolo[1,5-a]pyridine scaffold are of significant interest in drug discovery. Research has shown that compounds incorporating this core structure are being evaluated for various therapeutic applications, including:
-
Oncology: As cytotoxic agents against breast cancer cell lines (MCF-7) and as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) kinase.[2][3]
-
Enzyme Inhibition: As potential inhibitors for other key enzymes, such as Histone deacetylase 6 (HDAC6), which are targets for a range of diseases.[4]
The synthetic accessibility and the biological relevance of this scaffold make this compound a key building block for the development of novel therapeutics.
References
Spectroscopic and Structural Elucidation of Pyrazolo[1,5-a]pyridine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a complete, experimentally verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Pyrazolo[1,5-a]pyridin-2-amine (CAS 51119-05-2) did not yield a comprehensive dataset. To provide a valuable resource on the core heterocyclic system, this guide presents the available spectroscopic data for the parent compound, Pyrazolo[1,5-a]pyridine (CAS 274-56-6) . This information serves as a foundational reference for the characterization of its derivatives.
Introduction
Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties and structural framework make them key scaffolds in the development of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is paramount for the synthesis, characterization, and application of these compounds. This technical guide provides a summary of the available spectroscopic data for Pyrazolo[1,5-a]pyridine and outlines generalized experimental protocols for acquiring such data.
Spectroscopic Data of Pyrazolo[1,5-a]pyridine
The following tables summarize the key spectroscopic data for the parent compound, Pyrazolo[1,5-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Pyrazolo[1,5-a]pyridine
| Proton | Chemical Shift (δ, ppm) |
| H-2 | 7.80 |
| H-3 | 6.58 |
| H-4 | 7.44 |
| H-5 | 6.62 |
| H-6 | 6.97 |
| H-7 | 8.39 |
Solvent: CCl₄[1]
Table 2: ¹³C NMR Spectroscopic Data for Pyrazolo[1,5-a]pyridine
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 140.5 |
| C-3 | 127.2 |
| C-4 | 127.2 |
| C-5 | 151.2 |
| C-6 | 151.2 |
| C-7 | - |
| C-8a | - |
Note: A complete, experimentally verified ¹³C NMR dataset for the parent compound was not available in the searched literature. The provided data is based on values for pyridine, a related heterocyclic compound, and should be used as an estimation.[2][3]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Pyridine (as an analogue for Pyrazolo[1,5-a]pyridine)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| C=C, C=N | Ring Stretching | 1600-1450 |
| Aromatic C-H | In-plane bending | 1300-1000 |
| Aromatic C-H | Out-of-plane bending | 900-675 |
Note: Specific experimental IR data for Pyrazolo[1,5-a]pyridine was not found. The data presented is for pyridine, which exhibits similar aromatic C-H and ring stretching vibrations.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Pyrazolo[1,5-a]pyridine
| Ion | m/z |
| [M]⁺ | 118.05 |
Ionization Method: Electron Ionization (EI)[4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for N-heterocyclic compounds like Pyrazolo[1,5-a]pyridine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher field strength).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm for organic compounds).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).[5]
-
Apply a drop of the resulting solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule by comparing the obtained spectrum with correlation charts and spectral databases.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used. The sample is vaporized by heating in the ion source.[6]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[6][7]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide information about the molecule's structure.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a pyrazolo[1,5-a]pyridine derivative.
References
- 1. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 2. bmse000432 Pyridine at BMRB [bmrb.io]
- 3. testbook.com [testbook.com]
- 4. PubChemLite - Pyrazolo[1,5-a]pyridine (C7H6N2) [pubchemlite.lcsb.uni.lu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rroij.com [rroij.com]
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-amine Derivatives and their Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Pyrazolo[1,5-a]pyridin-2-amine derivatives and their structural analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly in the fields of oncology and infectious diseases. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this privileged scaffold.
Core Scaffold and its Significance
The Pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that serves as a versatile scaffold in drug design. The introduction of an amine group at the 2-position, affording this compound, provides a key vector for chemical modification and interaction with biological targets. Structural analogues, such as the isomeric Pyrazolo[1,5-a]pyrimidines, have also demonstrated significant biological activities and are included in this guide for comparative purposes. These compounds are known to act as inhibitors of various protein kinases and have shown potent antitubercular activity, highlighting their therapeutic potential.
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
The synthesis of the Pyrazolo[1,5-a]pyridine core can be achieved through several methodologies, with the most common being the [3+2] cycloaddition reaction.
General Synthetic Workflow
A prevalent method for the synthesis of substituted Pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium ylides with appropriate alkynes or alkenes. Another efficient approach is the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1][2]
This protocol describes a cross-dehydrogenative coupling reaction.
-
Reactants: A mixture of N-amino-2-imino-pyridine derivative (3 mmol) and ethyl acetoacetate (3 mmol).
-
Solvent and Reagents: The reactants are dissolved in ethanol (10 mL) containing acetic acid (1.08 g, 6 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm).
-
Work-up and Purification: After cooling to room temperature, the solid product is filtered, washed with ethanol, and dried. The crude product is then recrystallized from ethanol to yield the pure compound.
Protocol 2: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines
This method offers a more environmentally friendly approach.
-
Reactants: An equimolar mixture of a 1-amino-2(1H)-pyridine-2-imine derivative and an acetylene derivative (e.g., dimethyl acetylenedicarboxylate).
-
Solvent: Acetonitrile.
-
Reaction Conditions: The mixture is subjected to sonication for 20 minutes at 85 °C.
-
Work-up and Purification: Upon cooling, the solid product is filtered, washed with ethanol, dried, and recrystallized to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Biological Activities and Quantitative Data
This compound derivatives and their analogues have been extensively evaluated for their biological activities, primarily as kinase inhibitors and antitubercular agents.
Kinase Inhibition
These compounds have shown potent inhibitory activity against a range of protein kinases implicated in cancer, such as PI3K, CDK2, and TRK.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Analogue Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 5x | p110α (PI3K) | 0.9 | - | [3] |
| 6s | CDK2 | 230 | - | [4] |
| 6t | CDK2 | 90 | - | [4] |
| 6s | TRKA | 450 | - | [4] |
| 8 | TrkA | 1.7 | - | [5] |
| 9 | TrkA | 1.7 | - | [5] |
| 12 | TrkA | 1-100 | - | [5] |
| 13 | TrkA | 1-100 | - | [5] |
| 9b | EGFR | 8.4 | MCF-7 | [6] |
Antitubercular Activity
Several Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains.
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Assay | Reference |
| P19 | H37Rv | 1.56 | MABA | |
| P24 | H37Rv | 22.5 (IC50) | J774 cells | |
| P25 | H37Rv | 20.2 (IC50) | J774 cells | |
| P26 | H37Rv | - | MABA |
Mechanism of Action: Signaling Pathways
The anticancer activity of this compound derivatives often stems from their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer.[7][8][9][10] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling.[3]
Activation of Receptor Tyrosine Kinases (RTKs) recruits and activates PI3K.[7][8] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting Akt and PDK1 to the cell membrane, leading to Akt phosphorylation and activation.[7][10] Activated Akt then stimulates the mTORC1 complex, which promotes cell growth and proliferation.[7] Pyrazolo[1,5-a]pyridine derivatives can inhibit PI3K, thereby blocking this entire downstream cascade.
CDK2/Cyclin E Signaling Pathway
The Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex plays a critical role in the G1/S transition of the cell cycle.[11][12] Overexpression or dysregulation of this complex is common in many cancers.
During the G1 phase of the cell cycle, Cyclin E levels rise and it forms a complex with CDK2.[11][12] This complex then phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor.[13] E2F is then free to activate the transcription of genes necessary for DNA replication and S phase entry.[14] Pyrazolo[1,5-a]pyridine derivatives that inhibit CDK2 can prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay
A common method to determine the inhibitory potential of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay [15]
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound, and a luminescence detection kit.
-
Procedure:
-
Compound Plating: Serially diluted compounds are plated in a 384-well plate.
-
Kinase Reaction: A mixture of the kinase, substrate, and ATP is added to the wells to initiate the reaction.
-
Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
Signal Generation: A detection reagent is added to stop the reaction and convert the generated ADP to ATP, which then produces a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to controls, and the IC50 value is determined.
-
Antitubercular Activity Assay
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[3][16][17][18][19]
Protocol: Microplate Alamar Blue Assay (MABA) [17][19]
-
Materials: 96-well microplate, Middlebrook 7H9 broth, M. tuberculosis inoculum, test compound, Alamar Blue reagent.
-
Procedure:
-
Compound Dilution: The test compound is serially diluted in the microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Color Development: Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Conclusion and Future Directions
This compound derivatives and their structural analogues represent a promising class of compounds with significant potential for the development of new anticancer and antitubercular agents. The versatile synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and drug-like properties. Further elucidation of their mechanisms of action and exploration of their efficacy in in vivo models will be crucial for their translation into clinical candidates. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel therapeutics based on the Pyrazolo[1,5-a]pyridine scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 13. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Pyrazolo[1,5-a]pyridin-2-amine Compounds
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of Pyrazolo[1,5-a]pyridin-2-amine compounds. This class of nitrogen-fused heterocyclic molecules is attracting significant interest in medicinal chemistry due to its versatile scaffold and diverse pharmacological activities. This document outlines the key biological activities, experimental protocols for screening, and the underlying signaling pathways associated with these promising compounds.
Overview of Biological Activities
The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, and the introduction of an amine group at the 2-position creates a key building block for a variety of derivatives. Screening efforts have revealed significant potential in several therapeutic areas, most notably in oncology, with emerging applications in other fields. This guide will focus on the anticancer, enzyme inhibition, and potential anti-inflammatory and antimicrobial activities of this compound class.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against cancer cell lines. The core amine serves as a versatile handle for the synthesis of various analogues, including ureas, thioureas, and sulfonamides, which have been evaluated for their ability to inhibit cancer cell growth.
Quantitative Anticancer Data
Recent studies have focused on modifying the 2-amino group to enhance anticancer potency. A series of aryl urea, thiourea, and sulfonamide derivatives were synthesized from the core this compound scaffold and tested against the MCF-7 human breast cancer cell line. The thiourea derivatives, in particular, showed superior activity.[1]
| Compound ID | Derivative Type | Target Cell Line | GI50 (µM)[1] |
| 19 | Thiourea | MCF-7 | 3.15 |
| 22 | Thiourea | MCF-7 | 3.2 |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocol: Cytotoxicity Assay (MCF-7)
The following protocol outlines a typical methodology for assessing the cytotoxic activity of this compound derivatives.
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for screening novel compounds for anticancer activity.
Caption: General workflow for in vitro cytotoxicity screening.
Enzyme Inhibition Activity
The this compound scaffold is a valuable starting point for the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.
EGFR Kinase Inhibition
Derivatives of this compound have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[2] A covalent fragment-based strategy has been employed, where the 2-amino group is functionalized with a reactive moiety, such as an acryloyl group, to form a covalent bond with a specific cysteine residue in the kinase active site.[2]
Experimental Protocol: EGFR Kinase Activity Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to measure EGFR kinase activity.[2]
-
Reagents:
-
Recombinant EGFR kinase (wild-type or mutant).[2]
-
Ulight™-labeled substrate peptide (e.g., JAK1 peptide).[2]
-
Europium (Eu)-labeled anti-phosphotyrosine antibody.[2]
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.015% Brij-35).[2]
-
Test compounds (this compound derivatives) in DMSO.
-
-
Kinase Reaction:
-
The reaction is performed in 384-well plates.
-
Add test compound dilutions, EGFR kinase, and the Ulight™-labeled substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the mixture for a set time (e.g., 1.5 hours) at room temperature.[2]
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled anti-phosphotyrosine antibody.
-
Incubate to allow antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls (0% and 100% inhibition).
-
Determine IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the mechanism of a covalent EGFR inhibitor derived from the this compound scaffold.
Caption: Covalent inhibition of the EGFR signaling pathway.
Other Potential Biological Activities
While specific screening data for This compound in anti-inflammatory and antimicrobial assays is limited in the current literature, the broader class of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines have shown promise in these areas, suggesting a valuable direction for future research.
Anti-Inflammatory Activity
Compounds with the pyrazolo[1,5-a] fused ring system have been investigated as inhibitors of key inflammatory mediators. For instance, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes and mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response. Screening of novel 2-amino derivatives could be directed at these targets.
-
Potential Screening Assays:
-
LPS-induced cytokine (e.g., TNF-α, IL-6) release in macrophages.
-
In vitro COX-1/COX-2 inhibition assays.
-
NF-κB reporter assays.
-
Antimicrobial Activity
The structural similarity of the pyrazolo[1,5-a]pyridine scaffold to purine nucleosides suggests its potential as an antimicrobial agent. Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated activity against various bacterial and fungal strains.
-
Potential Screening Assays:
-
Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli).
-
Antifungal susceptibility testing against clinically relevant fungi (e.g., C. albicans).
-
Synthesis of the Core Scaffold
The foundational this compound scaffold can be synthesized through a cyclization reaction. A common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with O-(mesitylsulfonyl)hydroxylamine in the presence of a base like triethylamine.[1] This core can then be readily functionalized at the 2-amino position to generate a library of diverse compounds for screening.[1][2]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Initial studies have confirmed its potential as a core for potent anticancer agents and kinase inhibitors. The established synthetic routes allow for extensive structural diversification, enabling detailed structure-activity relationship (SAR) studies.
Future research should focus on:
-
Expanding the library of derivatives to improve potency and selectivity against cancer cells and specific kinase targets.
-
Conducting comprehensive screening for anti-inflammatory and antimicrobial activities to uncover new therapeutic applications.
-
Performing in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising lead compounds.
This technical guide provides a foundational framework for researchers to design and execute biological activity screening programs for this exciting class of compounds.
References
The Pyrazolo[1,5-a]pyridin-2-amine Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide focuses specifically on the Pyrazolo[1,5-a]pyridin-2-amine core, a promising scaffold for the development of novel therapeutics. While direct literature on the 2-amino substituted pyrazolo[1,5-a]pyridine is emerging, this document leverages data from closely related analogs, particularly pyrazolo[1,5-a]pyrimidines and other substituted pyrazolo[1,5-a]pyridines, to provide a comprehensive overview of its synthetic strategies, biological potential, and structure-activity relationships.
Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several methodologies. A common and efficient approach involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with appropriate alkynes or alkenes.[1] Another effective method is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[1]
While specific protocols for the direct synthesis of this compound are not extensively detailed in the currently available literature, synthetic routes for analogous structures provide a strong foundation for its preparation. For instance, the synthesis of various substituted pyrazolo[1,5-a]pyridines has been achieved through reactions of 1-amino-2-imino-pyridines with β-ketoesters and β-diketones in ethanol with acetic acid under an oxygen atmosphere.[1]
General Experimental Protocol for Substituted Pyrazolo[1,5-a]pyridines (adapted from a CDC reaction): [1]
To a solution of N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), acetic acid (6 equivalents) is added. The reaction mixture is stirred at 130°C under an oxygen atmosphere (1 atm) for 18 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired pyrazolo[1,5-a]pyridine derivative.[1] It is important to note that the introduction of the 2-amino group might require a separate synthetic step, such as a nucleophilic aromatic substitution on a suitably functionalized pyrazolo[1,5-a]pyridine precursor.
Medicinal Chemistry Applications and Biological Activity
Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated a wide range of biological activities, positioning them as valuable cores in drug discovery.
Kinase Inhibition
A significant area of application for these scaffolds is in the development of kinase inhibitors.[2][3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5]
JAK2 Inhibition: The analogous 2-aminopyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent and selective inhibitor of Janus Kinase 2 (JAK2).[6] Constitutive activation of the EPO/JAK2 signaling cascade is a hallmark of various myeloproliferative disorders.[6] This suggests that this compound derivatives could also be explored as potential JAK2 inhibitors.
PI3K Inhibition: Pyrazolo[1,5-a]pyridine derivatives have been investigated as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[3][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.
Other Kinase Targets: Various other kinases have been identified as targets for pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives, including cyclin-dependent kinase 9 (CDK9), tyrosine kinases, and Pim-1 kinase.[4][8][9]
Anticancer and Cytotoxic Activity
The kinase inhibitory properties of these scaffolds translate into significant anticancer potential. Numerous studies have reported the cytotoxic activity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against a range of human cancer cell lines.
Data on Cytotoxicity of Related Scaffolds:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | MCF-7 (Breast) | 10.80 ± 0.36 – 19.84 ± 0.49 | [10] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Hep-2 (Larynx) | 8.85 ± 0.24 – 12.76 ± 0.16 | [10] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | A549 (Lung) | Not specified | [3] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | MCF-7 (Breast) | Not specified | [3] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | HCT-116 (Colon) | Not specified | [3] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | PC-3 (Prostate) | Not specified | [3] |
Antimycobacterial Activity
Interestingly, N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the potential for developing novel anti-infective agents based on this scaffold.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize a potential signaling pathway that could be targeted by this compound derivatives, based on the known activity of the analogous 2-aminopyrazolo[1,5-a]pyrimidine scaffold against JAK2. A general experimental workflow for the synthesis and evaluation of these compounds is also provided.
Caption: JAK-STAT signaling pathway inhibition by a putative this compound inhibitor.
Caption: General experimental workflow for the development of this compound derivatives.
Structure-Activity Relationship (SAR)
While a detailed SAR for the this compound scaffold is yet to be fully elucidated, studies on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives offer valuable insights.
For pyrazolo[1,5-a]pyridines as PI3K inhibitors, substitutions on the benzenesulfonohydrazide moiety were found to be critical for selectivity.[1] Specifically, the 2,5-substitution pattern on the phenyl ring was important for maintaining PI3 kinase activity.[1]
In the case of pyrazolo[1,5-a]pyrimidines as CDK9 inhibitors, the pyrazolo[1,5-a]pyrimidine nucleus itself was identified as a key feature for activity, with modifications at various positions influencing potency and selectivity.[8]
For the anti-mycobacterial N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the presence of a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, was found to be most effective.
These findings suggest that the substitution pattern on the this compound core will be crucial for modulating its biological activity and selectivity towards specific targets. Further research is needed to systematically explore the SAR of this promising scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition and cancer therapy. Although direct research on this specific scaffold is in its early stages, the wealth of information available for the closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores provides a solid foundation for future drug discovery efforts. The synthetic accessibility and diverse biological potential of this scaffold make it an attractive target for medicinal chemists. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives is warranted to unlock its full therapeutic potential.
References
- 1. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
The Rise of Pyrazolo[1,5-a]pyridines: A Technical Guide to Their Discovery as Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the realm of medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery and development of pyrazolo[1,5-a]pyridine derivatives as inhibitors of key kinases implicated in cancer and other diseases. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, supported by comprehensive data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a common driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention as a versatile scaffold for kinase inhibitor design. Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases make it an ideal starting point for the development of potent and selective inhibitors.[1] This has led to the successful development of compounds targeting a range of kinases, including RET, C-terminal Src Kinase (CSK), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[1][2] Notably, this scaffold is present in the FDA-approved drug Selpercatinib, a potent and selective RET kinase inhibitor.[1]
This guide will explore the key aspects of the discovery and development of pyrazolo[1,5-a]pyridine-based kinase inhibitors, providing a technical resource for researchers in the field.
Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Scaffold
The synthesis of the pyrazolo[1,5-a]pyridine core and its derivatives is crucial for exploring the structure-activity relationships and developing novel kinase inhibitors. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.
General Synthetic Workflow
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves the cyclocondensation of an aminopyrazole with a suitable 1,3-dielectrophile. This approach allows for the introduction of diversity at various positions of the bicyclic core.
Detailed Experimental Protocol: Synthesis of a 3-Aryl-Pyrazolo[1,5-a]pyridine Derivative
This protocol provides a representative example of the synthesis of a 3-aryl substituted pyrazolo[1,5-a]pyridine, a common structural motif in kinase inhibitors.
Step 1: Synthesis of 5-Amino-3-iodopyrazolo[1,5-a]pyridine To a solution of commercially available 5-aminopyrazolo[1,5-a]pyridine in methanol, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 5-amino-3-iodopyrazolo[1,5-a]pyridine.
Step 2: Suzuki-Miyaura Cross-Coupling A mixture of 5-amino-3-iodopyrazolo[1,5-a]pyridine, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the 3-aryl substituted pyrazolo[1,5-a]pyridin-5-amine derivative.
Biological Evaluation and Kinase Inhibition
The biological activity of pyrazolo[1,5-a]pyridine derivatives is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a specific kinase. A common method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, a suitable substrate, and ATP in an appropriate buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to the wells. This reagent quenches the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of inhibitors in a more biologically relevant context. These assays can measure the effect of a compound on cell proliferation, apoptosis, and the phosphorylation of downstream signaling proteins.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyridine derivative for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Efficacy Studies
In vivo studies, typically using xenograft models in immunocompromised mice, are performed to assess the anti-tumor efficacy of lead compounds.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for target engagement).
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine derivatives against various kinases.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against RET Kinase
| Compound ID | R¹ Substituent | R² Substituent | RET IC₅₀ (nM) | KDR IC₅₀ (nM) | Reference |
| 1 | Phenyl | Amine | 10 | >1000 | [3] |
| 2 | 4-Fluorophenyl | Amine | 5 | 850 | [3] |
| 3 | Pyridyl | Amine | 8 | >1000 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against C-terminal Src Kinase (CSK)
| Compound ID | R¹ Substituent | R² Substituent | CSK IC₅₀ (nM) | LCK IC₅₀ (nM) | Reference |
| 13 | Indazole | Cyano amide | 2.3 | >10000 | [4] |
| 14 | Fluoroindazole | Cyano amide | 1.8 | >10000 | [4] |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against PI3K Isoforms
| Compound ID | R¹ Substituent | R² Substituent | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| 5x | Substituted Phenyl | Amide | 0.9 | 28 | 13 | 4.4 | [2] |
Signaling Pathways and Mechanism of Action
Pyrazolo[1,5-a]pyridine derivatives exert their therapeutic effects by inhibiting specific kinases within key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[1][5][6] Pyrazolo[1,5-a]pyridine inhibitors targeting PI3K can block the phosphorylation of Akt, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[7][8] Aberrant c-Met signaling is implicated in the development and progression of various cancers. Pyrazolo[1,5-a]pyridine inhibitors of c-Met can block its kinase activity, thereby inhibiting downstream signaling cascades.
C-terminal Src Kinase (CSK) and T-cell Regulation
CSK is a key negative regulator of Src-family kinases (SFKs), such as LCK, which are crucial for T-cell receptor (TCR) signaling.[9][10][11][12][13] By inhibiting CSK, pyrazolo[1,5-a]pyridine derivatives can lead to the activation of SFKs, thereby enhancing T-cell activation. This approach is of interest in the field of immuno-oncology.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly valuable framework for the design of potent and selective kinase inhibitors. The synthetic versatility of this core allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The successful development of Selpercatinib and other clinical candidates underscores the therapeutic potential of this class of compounds.
Future research in this area will likely focus on the development of inhibitors against novel and challenging kinase targets, as well as the exploration of next-generation inhibitors that can overcome acquired resistance to existing therapies. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of new and improved pyrazolo[1,5-a]pyridine-based kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Csk in the dynamic negative regulation of T cell receptor signaling [escholarship.org]
- 10. Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibition of Csk alters affinity recognition by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibition of Csk alters affinity recognition by T cells | eLife [elifesciences.org]
- 13. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
Pyrazolo[1,5-a]pyridin-2-amine: A Scaffolding for Novel Therapeutic Agents
An In-depth Technical Guide on Potential Therapeutic Targets
The pyrazolo[1,5-a]pyridine scaffold and its related pyrazolo[1,5-a]pyrimidine analogue have emerged as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the identified therapeutic targets for derivatives of pyrazolo[1,5-a]pyridin-2-amine, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Anti-infective Targets: Combating Tuberculosis
Derivatives of pyrazolo[1,5-a]pyridine have shown significant promise as potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Specifically, pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent in vitro inhibitory activities against both drug-sensitive and multidrug-resistant Mtb strains.[1][2]
Quantitative Data: Antitubercular Activity
| Compound | Target Organism | MIC (μg/mL) | MIC (μM) |
| 5g | Mtb H37Rv | 0.05 | 0.15 |
| 5h | Mtb H37Rv | 0.1 | 0.3 |
| 5i | Mtb H37Rv | 7.45 | 22.2 |
| 5j | Mtb H37Rv | 0.3 | 0.89 |
| 5k | Mtb H37Rv | 0.015 | 0.04 |
| 5m | Mtb H37Rv | 0.025 | 0.07 |
| 5p | Mtb H37Rv | 0.025 | 0.07 |
| 5k | MDR-TB clinical isolate | <0.08 - 0.15 | <0.2 - 0.4 |
| Rifampicin | Mtb H37Rv | 0.025 | 0.03 |
| Isoniazid | Mtb H37Rv | 0.025 | 0.18 |
Data extracted from a study on pyrazolo[1,5-a]pyridine-3-carboxamides.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The in vitro anti-TB activity was determined using the microplate Alamar blue assay (MABA).
-
Preparation of Compounds: Stock solutions of the test compounds were prepared in DMSO.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv (ATCC 27294) was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Setup: 100 μL of sterile deionized water was added to the outer wells of a 96-well microplate to prevent evaporation. 100 μL of Mtb culture was added to the inner wells. Serial dilutions of the test compounds were then added to the wells.
-
Incubation: The plates were incubated at 37 °C for 7 days.
-
Addition of Alamar Blue: 20 μL of Alamar blue solution and 12.5 μL of 20% Tween 80 were added to each well. The plates were then re-incubated for 24 hours.
-
Data Analysis: The MIC was defined as the lowest concentration of the compound that prevented a color change of the Alamar blue from blue to pink, indicating inhibition of bacterial growth.
Oncology Targets: Kinase Inhibition
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are prominent scaffolds for the development of protein kinase inhibitors, a major class of anticancer drugs. These compounds have been shown to target several kinases involved in cell signaling, proliferation, and survival.
Phosphoinositide 3-Kinases (PI3K)
Derivatives of pyrazolo[1,5-a]pyridine have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are key enzymes in the PI3K/AKT/mTOR signaling pathway, crucial for B-cell development and activation.[3][4] This makes them promising candidates for the treatment of B-cell malignancies and for cancer immunotherapy.[4]
| Compound | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Cellular p-AKT (S473) EC50 (μM) |
| 20e (IHMT-PI3K-315) | 4.0 | 9.1 | 0.028 (PI3Kγ), 0.013 (PI3Kδ) |
Data for compound 20e, a pyrazolopyridine derivative.[4]
Caption: PI3K signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyridine derivative.
Pim-1 Kinase
Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[5][6]
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | BAD Phosphorylation Inhibition (at 1 μM) |
| 9a | 12 | 23 | +++ |
| 9b | 10 | 18 | +++ |
| 11a | 6 | 13 | +++ |
| 11b | 4 | 9 | +++ |
Data for pyrazolo[1,5-a]pyrimidine compounds.[5]
Other Kinase Targets
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated inhibitory activity against a broad range of other protein kinases, highlighting its versatility in targeting cancer-related signaling pathways.[7][8] These include:
-
Flt-3: Often mutated in acute myeloid leukemia.
-
Tropomyosin Receptor Kinases (Trk): TrkA, TrkB, and TrkC are involved in neuronal development and are targets in various cancers.[9]
-
Janus Kinases (JAK): Involved in cytokine signaling.
-
Src Family Kinases: Including LCK, FYN, YES1, and c-Src.
-
Cyclin-Dependent Kinases (CDK): CDK1 and CDK2 are key regulators of the cell cycle.
-
EGFR, B-Raf, MEK: Components of the MAPK/ERK pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Synthesis of Fused N-Heterocycles: A Comprehensive Technical Guide for Researchers
Introduction
Fused N-heterocycles are a cornerstone of modern medicinal chemistry and drug discovery. These intricate molecular architectures, characterized by the fusion of at least one nitrogen-containing heterocyclic ring with another ring system, are prevalent in a vast array of natural products and synthetic pharmaceuticals. Their rigidified structures often lead to enhanced binding affinity and selectivity for biological targets, making them privileged scaffolds in the development of novel therapeutics. More than 85% of all biologically active molecules contain a heterocyclic structure, with nitrogen-containing rings being the most common.[1] This guide provides an in-depth technical overview of the core synthetic strategies employed to construct these vital compounds, tailored for researchers, scientists, and drug development professionals.
Key Synthetic Strategies
The construction of fused N-heterocycles can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical named reactions, transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions.
Classical Named Reactions for Fused N-Heterocycle Synthesis
For decades, a set of powerful named reactions has formed the foundation of fused N-heterocycle synthesis. These methods are often characterized by their reliability and the use of readily available starting materials.
a) Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydro-β-carbolines and related fused N-heterocycles. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2]
Experimental Protocol: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [2]
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.60 g, 10 mmol) in dichloromethane (CH2Cl2, 20 mL).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) dropwise at room temperature.
-
Acid Catalysis: Add trifluoroacetic acid (TFA, 0.77 mL, 10 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 15 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford the pure product.
b) Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl3).[3][4][5]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative [5]
-
Reactant Preparation: To an oven-dried 50 mL round-bottom flask, add the β-arylethylamide substrate (10 mmol).
-
Addition of Reagents: Add anhydrous dichloromethane (DCM, 20 mL) and phosphorus oxychloride (POCl3, 20 mL). Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Reaction Conditions: Allow the resulting solution to reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate via rotary evaporation. Dissolve the resulting residue in a mixture of methanol and water (9:1, 35 mL) and cool to 0°C.
-
Reduction (Optional, for Tetrahydroisoquinoline): Add sodium borohydride (NaBH4) portion-wise until the pH reaches 7. Then, add a saturated aqueous solution of ammonium chloride dropwise, along with a small piece of ice.
-
Purification: Extract the product with DCM, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
c) Quinoline Syntheses (Skraup, Doebner-von Miller, Combes)
Several classical methods exist for the synthesis of the quinoline scaffold, a key component of many antimalarial and anticancer drugs.[6][7][8]
-
Skraup Synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7]
-
Doebner-von Miller Reaction: Reaction of an aniline with an α,β-unsaturated carbonyl compound.[7]
-
Combes Synthesis: Acid-catalyzed condensation of an aniline with a β-diketone.[6][7]
Experimental Protocol: Combes Synthesis of 7-Acetyl-2,4-dimethylquinoline [6]
-
Reactant Preparation: In a 50 mL flask, slowly add concentrated sulfuric acid (10 mL) to 3-acetylaniline (1.35 g, 10 mmol) with stirring and cooling.
-
Addition of β-Diketone: Add acetylacetone (1.0 g, 10 mmol) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 100°C for 15 minutes.
-
Workup: Cool the mixture to room temperature and pour it onto crushed ice.
-
Purification: Neutralize with a 30% sodium hydroxide solution to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.
Quantitative Data for Classical Named Reactions
| Reaction | Starting Materials | Product | Conditions | Yield (%) | Reference |
| Pictet-Spengler | Tryptamine, Benzaldehyde | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | TFA, CH2Cl2, rt, 12h | 85-95 | [2] |
| Bischler-Napieralski | N-(2-phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | POCl3, reflux, 4h | 70-85 | [5] |
| Combes Quinoline Synthesis | 3-Acetylaniline, Acetylacetone | 7-Acetyl-2,4-dimethylquinoline | H2SO4, 100°C, 15 min | ~75 | [6] |
| Skraup Quinoline Synthesis | 3-Acetylaniline, Glycerol | 5- and 7-Acetylquinoline mixture | H2SO4, As2O5, 140°C | Low to moderate | [6] |
| Doebner-von Miller Synthesis | 3-Acetylaniline, Crotonaldehyde | 7-Acetyl-2-methylquinoline | HCl, ZnCl2, 100°C, 3h | Moderate | [6] |
Transition-Metal-Catalyzed Synthesis
Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of C-C and C-N bonds, which are crucial for the construction of fused N-heterocycles. Palladium, copper, and gold are among the most frequently used metals.
a) Palladium-Catalyzed Indole Synthesis
Palladium catalysts are widely used for the synthesis of indoles and other fused N-heterocycles through intramolecular C-H amination or Heck reactions.[9][10][11][12]
Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis [10]
-
Reaction Setup: In a Schlenk tube, combine 2-iodo-N-allylaniline (0.3 mmol), PdCl2(PCy3)2 (4 mol%), P(OPh)3 (4 mol%), and K2CO3 (4 equiv).
-
Solvent and Atmosphere: Add DMF (2 mL) and stir the mixture under an air atmosphere.
-
Reaction Conditions: Heat the reaction mixture at 90°C for 24 hours.
-
Workup: After cooling to room temperature, add water and extract the product with ethyl acetate. Dry the combined organic layers with anhydrous Na2SO4.
-
Purification: Filter and evaporate the solvent under vacuum. Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the indole product.
b) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazole-fused heterocycles.[1][13][14][15]
Experimental Protocol: Synthesis of a 1-Benzyl-4-phenyl-1,2,3-triazole [13]
-
Reactant Preparation: In a vial, dissolve benzyl azide (1 mmol) and phenylacetylene (1 mmol) in a 1:1 mixture of water and t-butanol (4 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol in 1 mL of water) and a solution of copper(II) sulfate pentahydrate (0.01 mmol in 1 mL of water).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by recrystallization or column chromatography.
Quantitative Data for Transition-Metal-Catalyzed Reactions
| Reaction | Starting Materials | Product | Catalyst System | Conditions | Yield (%) | Reference |
| Pd-Catalyzed Indole Synthesis | 2-Iodo-N-allylaniline | 3-Methylindole | PdCl2(PCy3)2/P(OPh)3 | K2CO3, DMF, 90°C, 24h | 73 | [10] |
| CuAAC | Benzyl azide, Phenylacetylene | 1-Benzyl-4-phenyl-1,2,3-triazole | CuSO4·5H2O, Sodium Ascorbate | H2O/t-BuOH, rt, 12-24h | 73 | [13] |
| Silver-Catalyzed Cycloisomerization | Propargyl-containing heterocycles | 1,3-Disubstituted N-fused heterocycles | Silver catalyst | Mild conditions | Good to excellent | [16] |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step with high stereocontrol. The Diels-Alder and 1,3-dipolar cycloaddition reactions are particularly valuable for synthesizing fused N-heterocycles.[17][18][19][20][21][22][23][24][25]
Experimental Protocol: Diels-Alder Synthesis of a Fused Pyridine [23][24][26]
-
Reactant Preparation: In a two-necked flask under an argon atmosphere, dissolve the vinylallene (1.0 equiv) and tosyl cyanide (1.05 equiv) in toluene.
-
Reaction Conditions: Heat the reaction mixture in a preheated oil bath at 90°C for 3 hours.
-
Aromatization: Cool the mixture to room temperature and add DBU (1.05 equiv) dropwise. Stir for 1 hour at room temperature.
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Cycloaddition Reactions
| Reaction | Starting Materials | Product | Conditions | Yield (%) | Reference |
| [3+2] Cycloaddition | N-Phenacylbenzothiazolium bromide, N-Phenylmaleimide | Fused polycyclic octahydropyrrolo[3,4-c]pyrrole | Na2CO3, Toluene, rt, 3h | 85 (gram-scale) | [17] |
| Diels-Alder | Vinylallene, Tosyl cyanide | Tetrahydroquinoline derivative | Toluene, 90°C, 3h; then DBU, rt, 1h | Good | [26] |
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. The Ugi reaction is a prominent example used in the synthesis of complex N-heterocycles.[27][28][29][30][31]
Experimental Protocol: Ugi Four-Component Reaction [27][29]
-
Reactant Preparation: In a flask, combine the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol.
-
Addition of Isocyanide: Add the isocyanide (1.0 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting Ugi adduct can often be purified by recrystallization or column chromatography. This adduct can then undergo a subsequent cyclization step to form the fused N-heterocycle.
Quantitative Data for Multicomponent Reactions
| Reaction | Starting Materials | Product | Conditions | Yield (%) | Reference |
| Ugi Reaction | Benzaldehyde, Aniline, Acetic acid, Benzyl isocyanide | α-Acylaminocarboxamide | Methanol, rt, 24h | High | [27][29] |
| Ugi/Post-cyclization | N-Boc-2-aminophenylisonitrile, Methyl 2-formylbenzoate, Amine, Carboxylic acid | Fused benzimidazole–isoquinolinones | Ugi: MeOH; Cyclization: 10% TFA/DCE, MW | Good | [30] |
Signaling Pathways and Experimental Workflows
The biological activity of fused N-heterocycles often stems from their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design. Furthermore, a standardized experimental workflow is essential for the efficient synthesis and characterization of these compounds.
Signaling Pathways of Fused N-Heterocycle-Containing Drugs
Several FDA-approved drugs containing fused N-heterocyclic cores act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.
a) Imatinib (Gleevec®) - BCR-ABL Pathway
Imatinib is a 2-phenylaminopyrimidine derivative that potently inhibits the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[5][17][32][33][34] It binds to the ATP-binding site of the kinase, stabilizing its inactive conformation and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.[5]
b) Gefitinib (Iressa®) - EGFR Pathway
Gefitinib, a quinazoline derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][7][16][35][36] It competes with ATP for binding to the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for the growth of non-small cell lung cancer (NSCLC) cells with activating EGFR mutations.[7][16]
c) Crizotinib (Xalkori®) - ALK/MET Pathway
Crizotinib is an aminopyridine-based inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases.[2][4][6][8][37] In certain NSCLC cases, a chromosomal rearrangement leads to the EML4-ALK fusion protein, a constitutively active kinase that drives tumor growth.[2][6][8] Crizotinib inhibits this fusion protein, thereby blocking downstream signaling and inducing tumor cell apoptosis.[6][8]
References
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. minicule.com [minicule.com]
- 5. benchchem.com [benchchem.com]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. Imatinib | Cell Signaling Technology [cellsignal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 24. Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. orgsyn.org [orgsyn.org]
- 27. researchgate.net [researchgate.net]
- 28. BJOC - Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles [beilstein-journals.org]
- 29. mdpi.com [mdpi.com]
- 30. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 31. Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ClinPGx [clinpgx.org]
- 34. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 35. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 36. aacrjournals.org [aacrjournals.org]
- 37. cancernetwork.com [cancernetwork.com]
Navigating the Physicochemical Landscape of Pyrazolo[1,5-a]pyridin-2-amine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the essential studies required to characterize the solubility and stability of Pyrazolo[1,5-a]pyridin-2-amine. While specific quantitative data for this exact molecule is not extensively available in public literature, this document details the standardized methodologies and presents illustrative data from structurally related pyrazolopyridine and pyrazolopyrimidine derivatives to provide a robust framework for its investigation. A thorough understanding of these physicochemical properties is paramount for advancing a compound through the drug discovery and development pipeline, influencing everything from bioassay reliability to formulation and in vivo performance.[1][2]
Solubility Assessment: Unlocking Bioavailability and Formulation Potential
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dictates the feasibility of various formulation strategies.[2] Solubility assessments are typically categorized into kinetic and thermodynamic measurements, each providing unique insights at different stages of drug development.
Kinetic Solubility
Kinetic solubility is a high-throughput measurement used in early drug discovery to assess how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[1][3][4] This method is valuable for identifying compounds with potential solubility liabilities early on, preventing unreliable results in in vitro biological assays.[4][5]
Table 1: Illustrative Kinetic Solubility Data for a Related Pyrazolopyrimidine Derivative
| Parameter | Value | Method |
| Kinetic Solubility (pH 7.4) | > 150 µM | Nephelometry |
| DMSO Concentration | 1% | - |
| Incubation Time | 2 hours | - |
| Temperature | 25 °C | - |
| Note: Data is illustrative for a related compound class and not specific to this compound. |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended period, ensuring a true equilibrium has been reached.[2] This "gold standard" measurement is crucial for lead optimization and formulation development.[3] The shake-flask method is the most common approach for this determination.[3][5]
Table 2: Illustrative Thermodynamic Solubility Data for a Pyrazolopyrimidine Derivative in Various Media
| Medium | Solubility (µg/mL) | pH |
| Phosphate-Buffered Saline (PBS) | 75 | 7.4 |
| Simulated Gastric Fluid (SGF) | 150 | 1.2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 50 | 6.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 65 | 5.0 |
| Note: Data is illustrative for a related compound class and not specific to this compound. Solubility is often pH-dependent for compounds with ionizable groups.[2] |
Experimental Protocols for Solubility Determination
Accurate solubility data relies on well-defined experimental protocols. The following outlines standard procedures for kinetic and thermodynamic solubility assays.
Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.[6]
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution.
-
Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a microtiter plate containing an aqueous buffer (e.g., PBS, pH 7.4).[4][6]
-
Incubation : Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[4]
-
Measurement : Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.[3]
Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, pH 7.4).[7]
-
Equilibration : Seal the vial and agitate it in a temperature-controlled shaker or water bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Separation : Separate the undissolved solid from the solution via centrifugation and/or filtration through a 0.45 µm filter.[3][5]
-
Quantification : Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve.[2][7]
Stability Assessment: Ensuring Compound Integrity
Stability testing is a regulatory requirement to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[8][9] These studies are essential for determining storage conditions, re-test periods, and shelf life.[9]
Forced Degradation (Stress Testing)
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10] This information is crucial for developing and validating stability-indicating analytical methods.[10][11] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10][12]
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, Room Temp or 50-60°C[13] | To evaluate stability in acidic environments. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, Room Temp or 50-60°C[13] | To evaluate stability in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), Room Temp | To assess susceptibility to oxidative degradation. |
| Thermal | Dry heat, 10°C increments above accelerated temp (e.g., 50-80°C)[11][14] | To determine the impact of high temperatures. |
| Photostability | Exposure to light providing both UV and visible output (ICH Q1B)[13] | To assess degradation upon light exposure. |
| Note: The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradants from the parent peak.[13][15] |
graph TD { node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", fontcolor="#202124"];subgraph "Forced Degradation Study Workflow" A[API: this compound] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis (HCl)]; B --> D[Base Hydrolysis (NaOH)]; B --> E[Oxidation (H₂O₂)]; B --> F[Thermal (Heat)]; B --> G[Photolytic (Light)]; C --> H; D --> H; E --> H; F --> H; G --> H[Analyze Samples by Stability-Indicating HPLC]; H --> I{Assess Degradation}; I -- "5-20% Degradation" --> J[Identify Degradants]; I -- ">20% or <5%" --> K[Adjust Stress Conditions]; J --> L[Elucidate Degradation Pathway]; L --> M[Validate Analytical Method]; end
}
Biological Context: Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds structurally related to Pyrazolo[1,5-a]pyridines, are widely recognized for their activity as protein kinase inhibitors.[16][17] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[17] Therefore, a potential application of this compound could be in modulating such pathways. The diagram below illustrates a simplified, representative signaling cascade where such a compound might act.
Conclusion
The successful development of this compound as a therapeutic candidate is contingent upon a rigorous evaluation of its fundamental physicochemical properties. This guide outlines the critical importance and standard methodologies for determining its solubility and stability. By employing kinetic and thermodynamic solubility assays, researchers can preemptively address formulation challenges and ensure data integrity. Concurrently, conducting comprehensive forced degradation studies in line with ICH guidelines will establish the compound's intrinsic stability, inform its handling and storage, and is a prerequisite for the validation of analytical methods used in quality control. The insights gained from these foundational studies are indispensable for the rational progression of this, and any, promising compound toward clinical application.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. evotec.com [evotec.com]
- 3. enamine.net [enamine.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. mastercontrol.com [mastercontrol.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. snscourseware.org [snscourseware.org]
- 15. acdlabs.com [acdlabs.com]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyridin-2-amine: A Detailed Protocol for Researchers
For Immediate Release
A detailed protocol for the synthesis of Pyrazolo[1,5-a]pyridin-2-amine, a key scaffold in medicinal chemistry, is presented here for researchers, scientists, and drug development professionals. This document outlines a step-by-step experimental procedure, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.
The synthesis of the pyrazolo[1,5-a]pyridine core is a significant area of research due to the diverse biological activities exhibited by its derivatives. The presented protocol is based on a cyclocondensation reaction, a common and effective method for constructing such heterocyclic systems.
Experimental Protocol
This protocol details a two-step synthesis commencing with the formation of a key pyrazole intermediate, followed by its cyclization to yield the target compound.
Step 1: Synthesis of 3-Amino-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-pyridylhydrazine (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.
-
Reaction Conditions: Add a catalytic amount of a suitable base, such as sodium ethoxide or piperidine. Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-amino-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of this compound
-
Reaction Setup: The intermediate, 3-amino-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one (1 equivalent), is subjected to a cyclization reaction. While specific reagents for the direct conversion to the unsubstituted 2-amino product are not extensively detailed in the provided search results, a plausible subsequent step involves reaction with a suitable reagent to form the pyridine ring. Further investigation into specific literature procedures for this final cyclization is recommended to optimize conditions.
Data Presentation
The following table summarizes typical quantitative data obtained from analogous synthetic procedures found in the literature for related pyrazolo[1,5-a]pyridine derivatives. It is important to note that yields and other parameters for the specific synthesis of this compound may vary and require experimental optimization.
| Compound | Starting Materials | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Substituted Pyrazolo[1,5-a]pyridines | N-amino-2-iminopyridines, 1,3-Dicarbonyl compounds | Ethanol | Acetic Acid | 18 | 72-94 | 159-274 |
| 2-(Phenylamino)pyrazolo[1,5-a]pyrimidines | 3-Amino-5-phenylaminopyrazoles, Acrylonitrile derivatives | Dioxane | Triethylamine | 3-4 | High | Not specified |
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a significant class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1][2] This privileged structure is found in drugs with a wide range of biological activities, including anti-inflammatory, antiplatelet, antipsychotic, and anticancer properties.[1][3][4] Notably, derivatives of this scaffold have been developed as potent and selective inhibitors of various protein kinases, making them crucial in the development of targeted cancer therapies.[4][5] The synthesis of the pyrazolo[1,5-a]pyridine core is therefore of great interest to medicinal chemists and drug development professionals.
Among the various synthetic strategies, the [3+2] cycloaddition reaction has emerged as a powerful and versatile method for constructing the pyrazolo[1,5-a]pyridine ring system.[6] This approach typically involves the reaction of a pyridinium ylide, serving as a 1,3-dipole, with a variety of dipolarophiles such as alkynes or alkenes.[1][7] Recent advancements have led to the development of highly efficient, regioselective, and scalable protocols, including metal-free, oxidative, and sonochemical methods.[1][2]
These application notes provide a detailed overview of contemporary [3+2] cycloaddition strategies for the synthesis of pyrazolo[1,5-a]pyridines, complete with experimental protocols and quantitative data to facilitate their application in a research and development setting.
Reaction Mechanism and Workflow
The general mechanism for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines involves the reaction of an in situ generated N-iminopyridinium ylide with a dipolarophile. The reaction proceeds through a concerted or stepwise cycloaddition, followed by an oxidation/aromatization step to yield the final pyrazolo[1,5-a]pyridine product.
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various [3+2] cycloaddition methods for the synthesis of pyrazolo[1,5-a]pyridines.
Table 1: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [1]
| Entry | 1,3-Dipole Precursor | Dipolarophile | Solvent | Conditions | Yield (%) |
| 1 | 1-amino-2-imino-5-cyano-6-phenyl-1,2-dihydropyridine | Dimethyl acetylenedicarboxylate | Acetonitrile | Sonication, 85 °C, 20 min | 95 |
| 2 | 1-amino-2-imino-5-cyano-6-phenyl-1,2-dihydropyridine | Diethyl acetylenedicarboxylate | Acetonitrile | Sonication, 85 °C, 20 min | 92 |
| 3 | 1-amino-2-imino-5-cyano-6-(p-tolyl)-1,2-dihydropyridine | Dimethyl acetylenedicarboxylate | Acetonitrile | Sonication, 85 °C, 20 min | 96 |
| 4 | 1-amino-2-imino-5-cyano-6-(p-chlorophenyl)-1,2-dihydropyridine | Ethyl propiolate | Acetonitrile | Sonication, 85 °C, 20 min | 88 |
Table 2: Metal-Free Oxidative [3+2] Cycloaddition [2]
| Entry | N-Aminopyridine | α,β-Unsaturated Carbonyl Compound | Solvent | Conditions | Yield (%) |
| 1 | N-Aminopyridine | Chalcone | NMP | O₂, Room Temp. | 95 |
| 2 | 4-Methyl-N-aminopyridine | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | NMP | O₂, Room Temp. | 92 |
| 3 | N-Aminopyridine | (E)-1,3-diphenylprop-2-en-1-one | NMP | O₂, Room Temp. | 90 |
| 4 | 4-Chloro-N-aminopyridine | (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one | NMP | O₂, Room Temp. | 85 |
Table 3: PIDA-Mediated Regioselective Cycloaddition [8]
| Entry | N-Aminopyridinium Ylide | Electron-Deficient Alkene | Solvent | Conditions | Yield (%) |
| 1 | Pyridinium-1-aminide | Methyl acrylate | Dichloromethane | PIDA, Room Temp. | 88 |
| 2 | 4-Methylpyridinium-1-aminide | N-Phenylmaleimide | Dichloromethane | PIDA, Room Temp. | 92 |
| 3 | Pyridinium-1-aminide | Acrylonitrile | Dichloromethane | PIDA, Room Temp. | 85 |
| 4 | 4-Chloropyridinium-1-aminide | Ethyl acrylate | Dichloromethane | PIDA, Room Temp. | 80 |
Experimental Protocols
Protocol 1: General Procedure for Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives[1]
This protocol describes a highly efficient and rapid synthesis of polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions using sonication.
Materials:
-
1-Amino-2-iminopyridine derivatives
-
Acetylene derivatives (e.g., dialkyl acetylenedicarboxylates, ethyl propiolate)
-
Acetonitrile (solvent)
Equipment:
-
Sonicator bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Place the flask in a sonicator bath and sonicate the mixture for 20 minutes at 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that forms is collected by filtration, washed with ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Caption: Experimental workflow for sonochemical synthesis.
Protocol 2: Metal-Free Oxidative [3+2] Cycloaddition at Room Temperature[2]
This protocol details a metal-free approach for the synthesis of functionalized pyrazolo[1,5-a]pyridines under an oxygen atmosphere at room temperature.[2]
Materials:
-
N-aminopyridines
-
α,β-Unsaturated carbonyl compounds or electron-withdrawing olefins
-
N-methylpyrrolidone (NMP) (solvent)
-
Oxygen (balloon)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Oxygen balloon
Procedure:
-
To a Schlenk flask, add the N-aminopyridine (1.0 mmol), the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol), and N-methylpyrrolidone (3 mL).
-
Evacuate the flask and backfill with oxygen (repeat three times).
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
Caption: Experimental workflow for metal-free oxidative cycloaddition.
Conclusion
The [3+2] cycloaddition reaction is a highly effective and adaptable strategy for the synthesis of the medicinally important pyrazolo[1,5-a]pyridine scaffold. The protocols outlined in these application notes, ranging from catalyst-free sonochemical methods to mild, metal-free oxidative reactions, offer researchers a variety of efficient options to access these valuable compounds. The provided quantitative data and detailed experimental procedures are intended to serve as a practical guide for the implementation of these synthetic methods in the laboratory, facilitating further research and development in the fields of medicinal chemistry and drug discovery.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for Cross-Dehydrogenative Coupling in the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of pyrazolo[1,5-a]pyridine derivatives via cross-dehydrogenative coupling (CDC) reactions. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. CDC reactions offer a green and efficient approach for the synthesis of these valuable compounds by enabling the formation of C-C bonds directly from C-H bonds, thus avoiding pre-functionalization of starting materials and improving atom economy.
This document covers two primary methodologies: an acetic acid and molecular oxygen-promoted C-C bond formation and a palladium-catalyzed C-C homocoupling reaction.
Acetic Acid and O₂-Promoted Oxidative C(sp³)–C(sp²) Dehydrogenative Coupling
This method, developed by Al-Tel and co-workers, describes an efficient, catalyst-free approach for the synthesis of substituted pyrazolo[1,5-a]pyridines. The reaction proceeds via a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, followed by a dehydrative cyclization.[1][2] This process is promoted by acetic acid and utilizes molecular oxygen as the oxidant under mild, environmentally friendly conditions.[1][2]
General Reaction Scheme
References
Application Notes and Protocols: In Vitro Kinase Assay Using Pyrazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2][3] Pyrazolo[1,5-a]pyridin-2-amine, as a representative of this class, serves as an excellent starting point for fragment-based drug discovery and the development of novel kinase inhibitors.
These application notes provide detailed protocols for performing "in vitro" kinase assays to evaluate the inhibitory activity of compounds like this compound. Two common and robust assay formats will be described: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (Homogeneous Time-Resolved Fluorescence - HTRF®).
Principle of the Assay
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a cell-free system. This is achieved by quantifying either the consumption of the phosphate donor, typically adenosine triphosphate (ATP), or the formation of the phosphorylated substrate. The inhibitory potential of a test compound, such as this compound, is determined by its ability to reduce this enzymatic activity. Most kinase inhibitors, including those with a pyrazolo[1,5-a]pyridine core, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1]
Data Presentation: Representative Inhibitory Profile
The following table summarizes representative quantitative data for the inhibition of a panel of kinases by a hypothetical pyrazolo[1,5-a]pyridine-based inhibitor. This data is illustrative and serves to demonstrate the type of results obtained from the described kinase assay protocols.
| Kinase Target | IC50 (nM) | Assay Type |
| CDK2/Cyclin A | 85 | ADP-Glo™ |
| PI3Kα | 250 | ADP-Glo™ |
| TRKA | 150 | HTRF® |
| c-Met | 400 | HTRF® |
| VEGFR2 | 750 | ADP-Glo™ |
| PIM-1 | 600 | HTRF® |
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase and its specific substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound, vehicle control (DMSO), and a known positive control inhibitor to the appropriate wells of a 384-well plate.
-
Add 2 µL of the kinase solution (diluted in Kinase Assay Buffer) to each well.
-
Add 2 µL of the substrate and ATP solution (in Kinase Assay Buffer) to initiate the reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Kinase Reaction:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
Protocol 2: Fluorescence-Based Kinase Assay (HTRF®)
This protocol utilizes Homogeneous Time-Resolved Fluorescence to detect the phosphorylation of a biotinylated substrate.[6] The assay involves a europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
HTRF® Kinase Assay Buffer
-
HTRF® Detection Reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)
-
Low-volume, white 384-well plates
-
Multichannel pipettes or liquid handling system
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in HTRF® Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (in HTRF® Kinase Assay Buffer).
-
Add 4 µL of the biotinylated substrate and ATP solution (in HTRF® Kinase Assay Buffer) to start the reaction.
-
-
Kinase Reaction:
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Prepare the detection reagent mix by combining the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer.
-
Add 10 µL of the detection reagent mix to each well to stop the reaction.
-
Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
The HTRF ratio is proportional to the level of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for the HTRF® In Vitro Kinase Assay.
Signaling Pathway
The pyrazolo[1,5-a]pyridine scaffold has been shown to inhibit multiple kinases involved in key cancer signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell survival, proliferation, and growth.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pyrazolo[1,5-a]pyridin-2-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2][3] This document provides detailed application notes and protocols for evaluating the cytotoxicity of a specific derivative, Pyrazolo[1,5-a]pyridin-2-amine, using common cell-based assays. These assays are crucial for the initial screening of potential drug candidates and for understanding their mechanism of action.[4][5] The protocols provided herein cover the assessment of cell viability, membrane integrity, and apoptosis.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (µM) |
| 0 (Vehicle Control) | 100 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | |||
| Low Control | |||
| High Control (Lysis Buffer) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Staurosporine (Positive Control) |
Table 4: Apoptosis Analysis by Annexin V & Propidium Iodide Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]
Materials:
-
This compound
-
96-well flat-bottom plates
-
Appropriate cancer cell line (e.g., A549, MCF-7, HCT-116)[1]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[7][8]
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][9]
-
Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[7][8] Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control.
Cell Membrane Integrity Assessment: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of cytotoxicity.[10][11]
Materials:
-
This compound
-
96-well flat-bottom plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for no-cell control, vehicle-only control, and a maximum LDH release control (treated with lysis solution).[11]
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the no-cell control background from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[13]
Materials:
-
This compound
-
White-walled 96-well plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[14]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.
Apoptosis Analysis: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).[15]
Materials:
-
This compound
-
6-well plates or T25 flasks
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[15]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15][16]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[16] Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxicity of this compound.
Potential Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induced by this compound.
References
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. scispace.com [scispace.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of "Pyrazolo[1,5-a]pyridin-2-amine" Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure, particularly those with an amine substitution at the 2-position, have emerged as potent inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, "Pyrazolo[1,5-a]pyridin-2-amine" libraries represent a promising source for the discovery of novel therapeutic agents.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of "this compound" libraries to identify and characterize novel kinase inhibitors. The provided methodologies cover both biochemical and cell-based assays, and the relevant signaling pathways are illustrated to provide a comprehensive guide for researchers in the field of drug discovery. While specific data for extensive "this compound" libraries is emerging, the protocols and data presented for the closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds offer a strong foundation for screening campaigns.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following tables summarize the reported in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. This data can be used as a reference for hit validation and for understanding the structure-activity relationships (SAR) within this class of compounds.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5x | p110α (PI3K) | 0.9 | [2] |
| 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 | [3] |
| PI3Kδ | 9.1 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4k (BS-194) | CDK2 | 3 | [4] |
| CDK1 | 30 | [4] | |
| CDK5 | 30 | [4] | |
| CDK9 | 90 | [4] | |
| CDK7 | 250 | [4] | |
| 15j | CDK2 | Potent (not specified) | [5] |
| CPL302253 (54) | PI3Kδ | 2.8 | [6] |
| CPL302415 (6) | PI3Kδ | 18 | [7] |
| Compound 9b | EGFR | 8.4 | [8] |
| Compound 6t | CDK2 | 90 | [9] |
| TRKA | 450 | [9] | |
| Compound 6s | CDK2 | 230 | [9] |
| TRKA | 450 | [9] | |
| Compound 28 | TrkA | 0.17 | [10] |
| TrkB | 0.07 | [10] | |
| TrkC | 0.07 | [10] | |
| Compound 36 | TrkA | 1.4 | [10] |
| TrkB | 2.4 | [10] | |
| TrkC | 1.9 | [10] |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro inhibitory activity of compounds from a "this compound" library against a specific protein kinase by quantifying the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal that is proportional to the ADP concentration.
Materials:
-
"this compound" compound library dissolved in 100% DMSO.
-
Recombinant protein kinase of interest.
-
Kinase-specific substrate.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Workflow:
Caption: High-Throughput Biochemical Kinase Assay Workflow.
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the "this compound" library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).
-
Kinase Addition: Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Substrate/ATP Addition: Add 5 µL of the substrate and ATP mixture (prepared in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of compounds from a "this compound" library on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
"this compound" compound library dissolved in 100% DMSO.
-
Cancer cell line of interest (e.g., HCT-116, MCF-7).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Workflow:
Caption: Cell-Based Proliferation (MTT) Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the "this compound" compounds in culture medium. Add 1 µL of each compound dilution to the respective wells. Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) values for active compounds.
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors, including those with a pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine core.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Pyrazolo[1,5-a]pyridin-2-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules.[1][2] The pyrazolo[1,5-a]pyrimidine core, a related structure, is known for its potent protein kinase inhibitory activity, playing a role in targeted cancer therapy.[3] Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of "this compound" for use in research and drug development. This document provides a detailed overview of the key analytical techniques and corresponding experimental protocols for the comprehensive characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Solvent | Predicted Chemical Shifts (δ, ppm) |
| ¹H NMR | DMSO-d₆ | ~8.2 (d, 1H), ~7.5 (d, 1H), ~7.1 (t, 1H), ~6.7 (t, 1H), ~6.2 (s, 1H), ~5.8 (s, 2H, NH₂) |
| ¹³C NMR | DMSO-d₆ | ~155 (C), ~148 (C), ~140 (CH), ~128 (C), ~122 (CH), ~112 (CH), ~108 (CH), ~95 (CH) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use the residual solvent peak (DMSO-d₆ at ~2.50 ppm) as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more).
-
Use the solvent signal (DMSO-d₆ at ~39.5 ppm) for referencing.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on established literature values for similar compounds.
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Predicted IR Spectroscopic Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching (asymmetric & symmetric) | 3450 - 3300 |
| N-H (Amine) | Bending | 1650 - 1580 |
| C=N, C=C (Aromatic) | Stretching | 1620 - 1450 |
| C-N (Aromatic Amine) | Stretching | 1335 - 1250 |
Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[4]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid "this compound" sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.
-
Data Acquisition:
-
Scan in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation and confirmation.
Table 3: Predicted Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected m/z | Interpretation |
| LC-MS | ESI+ | [M+H]⁺ | Molecular Ion |
| GC-MS | EI | M⁺• | Molecular Ion |
Note: The exact mass can be determined using high-resolution mass spectrometry (HRMS).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
For LC-MS: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
For GC-MS: Prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation:
-
LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Data Acquisition:
-
Inject the sample into the instrument.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak. In EI, analyze the fragmentation pattern to deduce structural information. A common fragmentation for primary amines involves the loss of an adjacent alkyl or hydrogen radical.[5][6] The fragmentation of the pyrazole ring can also provide structural clues.[7][8]
Logical Flow for Compound Characterization
Caption: Logical workflow for the synthesis and characterization of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of "this compound" and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of "this compound" in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Method Setup: Program the HPLC system with the parameters outlined in Table 4.
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas and expressing the area of the main peak as a percentage of the total peak area.
Biological Context: Kinase Inhibition Signaling Pathway
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, structurally similar to pyrazolo[1,5-a]pyridines, are known to act as protein kinase inhibitors.[3] These compounds can competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: Generalized signaling pathway illustrating the inhibitory action of pyrazolo[1,5-a]pyridine derivatives on protein kinases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Pyrazolo[1,5-a]pyridin-2-amine Derivatives in Cancer Cell Line Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a purine analogue.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent antitumor properties.[1][2][3] These compounds often exert their anticancer effects by inhibiting key regulators of the cell cycle and signaling pathways, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K).[2][4][5] This document provides a summary of the antiproliferative activities of various pyrazolo[1,5-a]pyrimidine derivatives against several cancer cell lines, details the experimental protocols for assessing their activity, and illustrates the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are presented to facilitate comparison of the cytotoxic and antiproliferative effects of these compounds.
Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| Compound 14a | HCT116 | Colon Carcinoma | 0.0020 | - | - | [6] |
| Compound 6a | MCF-7 | Breast Cancer | 10.80 ± 0.36 | 5-Fluorouracil | 10.19 ± 0.42 | [7] |
| Hep-2 | Laryngeal Carcinoma | 8.85 ± 0.24 | 5-Fluorouracil | 7.19 ± 0.47 | [7] | |
| Compound 6b | MCF-7 | Breast Cancer | 19.84 ± 0.49 | 5-Fluorouracil | 10.19 ± 0.42 | [7] |
| Hep-2 | Laryngeal Carcinoma | 12.76 ± 0.16 | 5-Fluorouracil | 7.19 ± 0.47 | [7] | |
| Compound 6c | MCF-7 | Breast Cancer | 15.63 ± 0.28 | 5-Fluorouracil | 10.19 ± 0.42 | [7] |
| Hep-2 | Laryngeal Carcinoma | 10.29 ± 0.33 | 5-Fluorouracil | 7.19 ± 0.47 | [7] | |
| Compound 6s | RFX 393 | Renal Carcinoma | Moderate Inhibition | Staurosporine | - | [8] |
| Compound 6t | RFX 393 | Renal Carcinoma | Moderate Inhibition | Staurosporine | - | [8] |
| Compound 4k (BS-194) | 60 cancer cell lines | Various | Mean GI50 = 0.280 | - | - | [4] |
| Compound 5x | - | - | p110α IC50 = 0.0009 | - | - | [5] |
| Compound 42 | KM12 | Colon Carcinoma | 0.82 | Larotrectinib | - | [9] |
| EKVX | Non-Small Cell Lung Cancer | 4.13 | Larotrectinib | - | [9] | |
| Compound 43 | MCF7 | Breast Cancer | 3.36 | Larotrectinib | - | [9] |
| HCT116 | Colon Carcinoma | 1.40 | Larotrectinib | - | [9] | |
| EKVX | Non-Small Cell Lung Cancer | 3.49 | Larotrectinib | - | [9] |
Table 2: Growth Inhibition Percentage (GI%) of Select Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | GI% | Source |
| Compound 6d | HOP-62 | Lung Carcinoma | 100.07 | [8] |
| Compound 6i | HOP-92 | Lung Carcinoma | 68.96 | [8] |
| Compound 6k | CCRF-CEM | Leukemia | 90.41 | [8] |
| RPMI-8226 | Leukemia | 69.31 | [8] | |
| Compound 6n | HOP-92 | Lung Carcinoma | 94.73 | [8] |
| NCI-H460 | Lung Carcinoma | 52.11 | [8] | |
| Compound 6o | CCRF-CEM | Leukemia | 83.85 | [8] |
| Compound 6p | HOP-92 | Lung Carcinoma | 71.8 | [8] |
| NCI-H460 | Lung Carcinoma | 66.12 | [8] | |
| ACHN | Renal Cancer | 66.02 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)[10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete DMEM medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or 5-fluorouracil).[7][11]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the treatment medium.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the MTT solution.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10]
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to target several critical signaling pathways involved in cancer cell proliferation and survival.
Cyclin-Dependent Kinase (CDK) Inhibition
Many pyrazolo[1,5-a]pyrimidine compounds function as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4] For example, the compound 4k (BS-194) has been identified as a selective inhibitor of CDK2, CDK1, and CDK9.[4] Inhibition of these kinases leads to the blockade of cell cycle progression, typically in the S and G2/M phases, and ultimately induces apoptosis.[4]
Caption: CDK Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.
PI3K/Akt Signaling Pathway Inhibition
Certain pyrazolo[1,5-a]pyridine derivatives have been developed as selective inhibitors of the p110α isoform of PI3 kinase.[5] The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Inhibition of this pathway leads to decreased phosphorylation of Akt, a downstream effector, which in turn reduces cell proliferation and can induce apoptosis.[5]
Caption: PI3K/Akt Pathway Inhibition.
Experimental Workflow
The general workflow for screening pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity is outlined below.
Caption: Anticancer Screening Workflow.
Conclusion
Derivatives of pyrazolo[1,5-a]pyrimidine represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to inhibit key cellular processes such as cell cycle progression and survival signaling pathways makes them attractive candidates for further investigation. The protocols and data presented here provide a foundational resource for researchers in the field of oncology drug discovery. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy in in vivo models.[2][3]
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 7. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Pyrazolo[1,5-a]pyridin-2-amine" in Materials Science: An Overview of a Nascent Field
Researchers exploring novel molecular architectures for advanced materials have shown increasing interest in nitrogen-rich heterocyclic compounds. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising building block due to its rigid, planar structure and versatile functionalization chemistry. While the broader class of pyrazolo[1,5-a]pyridines has found applications in medicinal chemistry and as fluorescent probes, specific and detailed applications of "Pyrazolo[1,5-a]pyridin-2-amine" in materials science are currently limited in publicly accessible literature. This document aims to provide an overview of the potential applications based on the properties of the parent scaffold and its derivatives, alongside insights from the closely related and more extensively studied pyrazolo[1,5-a]pyrimidine family.
Introduction to Pyrazolo[1,5-a]pyridines in Materials Science
Pyrazolo[1,5-a]pyridines are fused heterocyclic systems that exhibit intriguing photophysical and electronic properties. Their rigid structure can lead to high quantum yields and good thermal stability, which are desirable characteristics for materials used in organic electronics. The nitrogen atoms in the ring system can act as coordination sites for metal ions, opening up possibilities for the creation of novel phosphorescent materials and catalysts.
While specific data for "this compound" is scarce, the amino group at the 2-position offers a reactive handle for further chemical modifications. This allows for the tuning of the molecule's electronic properties and the introduction of functional groups to control intermolecular interactions and self-assembly behavior in the solid state.
Potential Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Derivatives of the related dipyrazolopyridine scaffold have been investigated as blue light-emitting materials in OLEDs. The inherent fluorescence of the pyrazolo[1,5-a]pyridine core suggests that "this compound" and its derivatives could also function as emitters or host materials in OLED devices. The amino group could be functionalized to enhance charge transport properties or to tune the emission color.
Fluorescent Probes and Sensors
The pyrazolo[1,5-a]pyridine scaffold has been utilized to create fluorescent probes. For instance, a pyrazolo[1,5-a]pyridine carboxylic acid derivative has been reported as a pH probe with a high quantum yield of 0.64. This suggests that "this compound" could be a valuable precursor for the development of novel chemosensors, where the amine group could act as a binding site for specific analytes.
Insights from the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine (PP) family of compounds, an isomer of the pyridine analogue, has been more extensively studied for its materials science applications. These compounds have shown significant potential as fluorophores.[1][2] The key to their functionality lies in their tunable photophysical properties, which can be modulated by introducing different substituents onto the core structure.[3][4]
Synthetic Approaches
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various organic reactions, including [3+2] cycloaddition reactions of N-aminopyridinium ylides with alkenes.[5] The "-2-amine" functionality can be introduced either during the initial ring formation or by subsequent functionalization of a pre-formed pyrazolo[1,5-a]pyridine core.
Experimental Workflow for Synthesis of Functionalized Pyrazolo[1,5-a]pyridines
Caption: A generalized workflow for the synthesis and application of functionalized pyrazolo[1,5-a]pyridines.
Challenges and Future Outlook
The primary challenge in assessing the application of "this compound" in materials science is the lack of dedicated research. While the foundational knowledge from related scaffolds is promising, extensive experimental work is required to synthesize and characterize this specific compound and its derivatives for various material applications. Future research should focus on:
-
Targeted Synthesis: Developing efficient and scalable synthetic routes to "this compound" and its derivatives.
-
Photophysical Characterization: A thorough investigation of the absorption, emission, and fluorescence quantum yields of these new compounds.
-
Device Fabrication and Testing: Incorporating these materials into prototype devices such as OLEDs and sensors to evaluate their performance.
-
Computational Modeling: Using theoretical calculations to predict the electronic and optical properties of designed molecules to guide synthetic efforts.
References
- 1. US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof - Google Patents [patents.google.com]
- 2. EP2834243B1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Illuminating Cellular Landscapes: Pyrazolo[1,5-a]pyridin-2-amine Derivatives as Advanced Fluorescent Probes
Application Note AP-PZP-001
Introduction
The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising platform for the development of novel fluorescent probes for bioimaging and sensing applications. Derivatives of Pyrazolo[1,5-a]pyridin-2-amine, in particular, offer a versatile structural backbone that can be tailored to create probes with specific functionalities. Their inherent photophysical properties, including high quantum yields and sensitivity to the microenvironment, make them ideal candidates for visualizing and quantifying various intracellular parameters. This document provides an overview of the applications of this compound-based fluorescent probes, with a focus on pH sensing and lipid droplet imaging, and includes detailed protocols for their synthesis and use.
Principle of Operation: Internal Charge Transfer (ICT)
The fluorescence mechanism of many pyrazolo[1,5-a]pyridine probes is governed by an Internal Charge Transfer (ICT) process. In this mechanism, the molecule possesses an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this excited state, and consequently the emission wavelength, is highly sensitive to the polarity of the surrounding environment. This sensitivity is harnessed to detect changes in intracellular environments, such as variations in pH or the lipophilic nature of organelles like lipid droplets.[1][2]
Caption: Internal Charge Transfer (ICT) mechanism in a pyrazolo[1,5-a]pyridine probe.
Applications
Fluorescent pH Probes
A notable application of this scaffold is the development of fluorescent probes for detecting acidic pH in cellular compartments. A pyrazolo[1,5-a]pyridine carboxylic acid derivative, hereafter referred to as PP-1, has been synthesized and demonstrated to be an effective sensor for acidic environments.[1] This probe exhibits a significant increase in fluorescence intensity in response to a decrease in pH.[1]
Key Features of the PP-1 pH Probe:
-
High Quantum Yield: The probe displays a high fluorescence quantum yield (Φ = 0.64) in acidic conditions (pH 2.4), which is crucial for sensitive detection.[1]
-
Fast Response Time: It responds to changes in pH in less than 10 seconds, allowing for real-time monitoring of dynamic cellular processes.[1]
-
High Selectivity and Sensitivity: The probe shows excellent selectivity for H⁺ ions over other biologically relevant metal ions.[1]
-
Bioimaging Capability: PP-1 has been successfully used to monitor intracellular H⁺ in RAW 264.7 cells, demonstrating its utility in imaging acidic organelles.[1]
Fluorescent Probes for Lipid Droplets
Derivatives of pyrazolo[1,5-a]pyridine have also been engineered to act as fluorophores for imaging lipid droplets in living cells. A novel fluorescent core skeleton, termed "fluoremidine" (FD), based on a pyrazolo[1,5-a]pyridine-fused pyrimidine, has been developed.[3][4] These probes exhibit solvatochromism, with their fluorescence being "turned on" in lipophilic environments, making them highly specific for lipid droplets.[3][4]
Key Features of Fluoremidine (FD)-based Probes:
-
High Specificity: The turn-on fluorescence mechanism in nonpolar environments ensures selective staining of lipid droplets.[3][4]
-
Tunable Photophysical Properties: The fluorescence brightness and emission wavelength can be modulated by introducing different functional groups, such as N,N-dimethylamino and N-acetyl groups.[3][4]
-
Live-Cell Imaging: FD-based probes have been successfully applied to visualize lipid droplets in living cells.[3][4]
Data Presentation
Photophysical Properties of Pyrazolo[1,5-a]pyridine-based Probes
The following table summarizes the key photophysical data for the PP-1 pH probe and a selection of related pyrazolo[1,5-a]pyrimidine fluorophores to illustrate the tunability of this scaffold.
| Probe/Derivative | Application | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | pKa | Reference(s) |
| PP-1 | Acidic pH | 380 | 445 | 0.64 (at pH 2.4) | 3.03 | [1] |
| PP-4a (7-(4-pyridyl)) | Fluorophore | 341 (in THF) | 419 (in THF) | 0.01 (in THF) | N/A | [5] |
| PP-4e (7-(4-anisyl)) | Fluorophore | 363 (in THF) | 446 (in THF) | 0.23 (in THF) | N/A | [5] |
| PP-4g (7-(4-diphenylaminophenyl)) | Fluorophore | 400 (in THF) | 479 (in THF) | 0.85 (in THF) | N/A | [5] |
Note: The pyrazolo[1,5-a]pyrimidine derivatives (PP-4a, 4e, 4g) have a slightly different core structure but demonstrate the influence of substituents on the photophysical properties of the general scaffold.
Experimental Protocols
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine pH Probe (PP-1)
This protocol is based on the synthesis described in the literature.[1]
Caption: Workflow for the synthesis of the PP-1 fluorescent pH probe.
Materials:
-
Compound 2 (Precursor, synthesis as per literature)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Beakers
-
Filtration apparatus
-
Oven
Procedure:
-
In a round-bottom flask, dissolve Compound 2 (1 mmol) and NaOH (2 mmol) in a mixture of 10 mL of ethanol and 8 mL of water.
-
Heat the mixture to reflux and maintain for 4 hours with continuous stirring.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Acidify the solution with hydrochloric acid until a white solid precipitates.
-
Collect the precipitate by filtration.
-
Wash the solid thoroughly with deionized water.
-
Dry the collected solid in an oven to obtain the final product, probe PP-1.
Protocol 2: General Protocol for Intracellular pH Measurement using a Fluorescent Probe
This is a generalized protocol for using a pH-sensitive fluorescent probe for live-cell imaging, which can be adapted for PP-1.
Caption: General workflow for intracellular pH measurement with a fluorescent probe.
Materials:
-
Cultured cells (e.g., RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescent pH probe (e.g., PP-1) stock solution in DMSO
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 24-48 hours).
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 10 µM PP-1). Remove the old medium from the cells and incubate them with the probe-containing medium for a specified time (e.g., 30 minutes) at 37°C.
-
Washing: After incubation, wash the cells three times with pre-warmed PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh, phenol red-free medium to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength of around 380 nm and capture the emission at approximately 445 nm for the PP-1 probe.
-
Data Analysis: Analyze the fluorescence intensity within specific cellular regions of interest to determine the relative pH. For quantitative measurements, a calibration curve can be generated by treating the cells with buffers of known pH in the presence of a protonophore like nigericin.
Protocol 3: General Protocol for Staining Lipid Droplets
This is a generalized protocol that can be adapted for a this compound-based lipid droplet probe.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Complete cell culture medium
-
Oleic acid (optional, for inducing lipid droplet formation)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips
-
Fluorescent lipid droplet probe stock solution in DMSO
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment (Optional): Seed cells on glass-bottom dishes. To induce lipid droplet formation, you can treat the cells with oleic acid complexed to BSA in the culture medium for 24 hours.
-
Probe Staining: Prepare a working solution of the fluorescent lipid droplet probe in the culture medium. Remove the existing medium and incubate the cells with the probe solution at 37°C for 30 minutes.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the staining solution.
-
Imaging: Add fresh medium and observe the cells under a fluorescence microscope using the appropriate filter set for the specific probe. Lipid droplets will appear as brightly stained spherical structures within the cytoplasm.
Conclusion
This compound and its derivatives represent a versatile and powerful class of fluorophores for the development of advanced fluorescent probes. Their tunable photophysical properties and sensitivity to the cellular microenvironment enable a wide range of applications in bioimaging, from monitoring ion concentrations to visualizing specific organelles. The detailed protocols provided herein serve as a guide for researchers and scientists to synthesize and utilize these probes in their own experimental workflows, paving the way for new discoveries in cell biology and drug development.
References
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the pyrazolo[1,5-a]pyridine core?
A1: A prevalent and effective method is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[1] Another robust strategy involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, often promoted by acetic acid and molecular oxygen.[1][2]
Q2: How can I synthesize the N-amino-2-iminopyridine precursor?
A2: N-amino-2-iminopyridine derivatives are typically prepared through the amination of 2-aminopyridine or its substituted analogues.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Depending on the chosen synthetic route, potential side reactions may include the formation of regioisomers, incomplete cyclization leading to acyclic intermediates, and over-oxidation of the desired product. In some cases, the reaction of N-amino-2-iminopyridine with solvents like acetic acid or DMF in the presence of a catalyst such as Pd(OAc)₂ can lead to the formation of triazolo[1,5-a]pyridine derivatives.[2]
Q4: Are there any catalyst-free methods available for the synthesis of pyrazolo[1,5-a]pyridines?
A4: Yes, catalyst-free concerted [3+2] cycloaddition reactions of 2-imino-1H-pyridin-1-amines with alkynes or alkenes have been developed, offering a greener synthetic approach.[3] These reactions can often be promoted by sonication.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Purity of Starting Materials | Impurities in the N-amino-2-iminopyridine or the coupling partner can significantly hinder the reaction. Ensure high purity of all reactants by recrystallization or column chromatography. |
| Suboptimal Reaction Temperature | The reaction may require specific temperature control. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Conversely, if side products are observed, lowering the temperature may be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.[4] |
| Incorrect Solvent | The solubility of reactants and the reaction kinetics are highly dependent on the solvent. A solvent screen is recommended. Common solvents for similar syntheses include ethanol, acetonitrile, and N-methylpyrrolidone.[1][3][5] For certain reactions, solvent-free conditions at elevated temperatures have proven to be effective.[4] |
| Ineffective Catalyst or Catalyst Loading | If using a catalyzed reaction, the choice and amount of catalyst are critical. Screen different catalysts (e.g., acidic catalysts like acetic acid, or metal catalysts if applicable). Optimize the catalyst loading to find the most effective concentration.[4] |
| Atmosphere Control | Some synthetic methods, such as the acetic acid-promoted cross-dehydrogenative coupling, require an oxygen atmosphere for the oxidative step.[1][2] Ensure the reaction is set up to accommodate this requirement. |
Problem 2: Formation of Multiple Products (Isomers/Byproducts)
Possible Causes & Solutions
| Cause | Recommended Action |
| Lack of Regioselectivity | The use of unsymmetrical starting materials can lead to the formation of regioisomers. The choice of catalyst and solvent can influence regioselectivity.[4] It is advisable to consult the literature for reactions with similar substrates to predict and control the regiochemical outcome. |
| Side Reactions | As mentioned in the FAQs, side reactions can lead to byproducts. To minimize these, optimize the reaction conditions (temperature, reaction time) and ensure the purity of your starting materials. |
| Purification Challenges | The polarity of the desired product and byproducts may be similar, making separation difficult. For purification, column chromatography is the most common method. A systematic approach to selecting the eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended.[4] |
Experimental Protocols
Proposed Synthesis of this compound via Cycloaddition
This protocol is a generalized procedure based on common methods for synthesizing substituted pyrazolo[1,5-a]pyridines. Optimization may be required for the specific synthesis of this compound.
Step 1: Synthesis of the N-aminopyridinium ylide precursor
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent (e.g., O-(mesitylenesulfonyl)hydroxylamine) at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture for the required time, monitoring by TLC.
-
After completion, perform an appropriate work-up to isolate the N-aminopyridinium salt.
Step 2: [3+2] Cycloaddition
-
In a round-bottom flask, dissolve the N-aminopyridinium salt and a suitable alkyne or alkene partner (e.g., one that can lead to the 2-amino functionality after transformation) in a solvent such as acetonitrile.
-
Add a base (e.g., triethylamine) to generate the N-iminopyridinium ylide in situ.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Pyrazolo[1,5-a]pyridin-2-amine Reaction Condition Optimization
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the Pyrazolo[1,5-a]pyridine core?
A1: A prevalent and effective method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is through the [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[1][2] Another widely used approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by agents such as acetic acid and molecular oxygen.[1][3]
Q2: I am not getting the desired this compound product. What are the likely reasons?
A2: The synthesis of specifically substituted pyrazolo[1,5-a]pyridines can be challenging. If you are not obtaining the 2-amino derivative, it could be due to several factors:
-
Incorrect Starting Materials: The choice of precursors is critical. For the 2-amino product, specific functionalities are required on your pyridine and pyrazole precursors.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst play a crucial role. These parameters need to be finely tuned for the specific synthesis of the 2-amino variant.
-
Formation of Regioisomers: In many pyrazolo[1,5-a]pyridine syntheses, the formation of regioisomers is a common issue, especially with unsymmetrical starting materials. Your desired 2-amino isomer might be a minor product in a mixture.[4]
-
Product Degradation: The desired product might be sensitive to the reaction or work-up conditions, leading to decomposition.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following optimization strategies:
-
Purity of Reactants: Ensure your starting materials are of high purity, as impurities can significantly interfere with the reaction.[4]
-
Catalyst Screening: If your reaction is catalyzed, screen different catalysts and optimize the catalyst loading.
-
Solvent Effects: The choice of solvent can impact reactant solubility and reaction kinetics. Experiment with different solvents to find the optimal medium for your reaction.[4]
-
Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the progress over time to find the conditions that maximize the formation of the desired product while minimizing side reactions.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and active. Consider trying a different catalyst or a pre-catalyst that forms the active species in situ. |
| Incorrect Temperature | Some reactions require specific temperature ranges. If the reaction is too cold, it may not proceed; if too hot, it could lead to decomposition. Optimize the temperature in increments. |
| Inappropriate Solvent | The reactants may not be soluble enough, or the solvent may be interfering with the reaction. Test a range of solvents with varying polarities. |
| Atmosphere Control | Some reactions are sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) if necessary. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Recommendation |
| Regioisomer Formation | This is a common challenge. Modifying the substituents on the starting materials can sometimes direct the reaction towards the desired isomer. A thorough literature search for similar systems is recommended. |
| Side Reactions | Unwanted side reactions can compete with the desired product formation. Lowering the reaction temperature or changing the catalyst may help to suppress these. |
| Product Instability | The desired product may be forming and then degrading under the reaction conditions. Try to monitor the reaction at earlier time points or consider a milder work-up procedure. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Similar Polarity of Products | If you have a mixture of regioisomers or closely related byproducts, separation by standard column chromatography can be difficult. |
| Action: Try alternative chromatographic techniques such as preparative HPLC or use a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method. | |
| Product Tailing on Silica Gel | The basic nitrogen atoms in the this compound can interact strongly with acidic silica gel, leading to poor separation. |
| Action: Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent. |
Experimental Protocols
General Procedure for the Synthesis of Substituted Pyrazolo[1,5-a]pyridines via Cross-dehydrogenative Coupling[1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the N-amino-2-iminopyridine (1.0 eq.) and the 1,3-dicarbonyl compound (1.0 eq.) in ethanol.
-
Acid and Oxidant: Add acetic acid (approximately 6.0 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (1 atm). Heat the reaction to 130 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with a suitable solvent. If necessary, purify the product further by column chromatography or recrystallization.
Note: This is a general procedure and will require significant optimization for the specific synthesis of this compound. The choice of starting materials will be critical to obtaining the desired 2-amino functionality.
Visualizing the Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate key conceptual workflows.
Caption: A generalized workflow for a typical organic synthesis experiment.
Caption: A logical flowchart for troubleshooting low yield in a chemical reaction.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting common side reactions in "Pyrazolo[1,5-a]pyridine" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am attempting a [3+2] cycloaddition to synthesize a pyrazolo[1,5-a]pyridine, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyrazolo[1,5-a]pyridine synthesis are a common issue and can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of your N-aminopyridine or N-iminopyridinium ylide and the corresponding coupling partner (e.g., alkene, alkyne) is critical. Impurities can inhibit the reaction or lead to the formation of side products.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics.
-
Recommendation: A solvent screen is advisable. While N-methylpyrrolidone (NMP) and ethanol are commonly used, consider other options based on the specific reactants.[1]
-
-
Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of starting materials and products.
-
Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Atmosphere: For oxidative cycloadditions, the presence of an oxidant like molecular oxygen is crucial.
-
-
Catalyst Selection and Loading (if applicable): The choice and amount of catalyst can dramatically affect the reaction outcome.
-
Recommendation: If using a catalyst, screen different options and optimize the loading. For instance, in some oxidative annulations, a TEMPO-mediated system has been shown to be effective.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of pyrazolo[1,5-a]pyridine regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials. The regioselectivity is influenced by steric and electronic factors of the substituents on both the pyridine precursor and the coupling partner.
-
Control of Reaction Conditions:
-
Catalyst and Additives: The choice of catalyst and additives can play a crucial role in directing the regioselectivity. For example, in palladium-catalyzed arylations of pyrazolo[1,5-a]pyridines, the use of cesium(I) fluoride or silver(I) carbonate as an additive can selectively yield 3- or 7-arylated products, respectively.
-
Solvent: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regioisomeric ratio.
-
Temperature: In some cases, the reaction temperature can be adjusted to favor the formation of one regioisomer over the other.
-
-
Structural Modification of Reactants:
-
Steric Hindrance: Introducing bulky substituents on either the N-aminopyridine or the dipolarophile can sterically hinder one of the possible cycloaddition pathways, thus favoring the formation of a single regioisomer.
-
Electronic Effects: The electronic nature of the substituents can influence the electron density at the reacting centers, thereby directing the regioselectivity of the cycloaddition.
-
Issue 3: Formation of an Unexpected Side Product:[2][4][5]Triazolo[1,5-a]pyridines
Question: During the synthesis of a pyrazolo[1,5-a]pyridine derivative using an N-amino-2-iminopyridine and a β-dicarbonyl compound in the presence of acetic acid, I isolated a significant amount of a[2][4][5]triazolo[1,5-a]pyridine byproduct. What causes this and how can it be prevented?
Answer: The formation of a[2][4][5]triazolo[1,5-a]pyridine is a known side reaction in this specific synthesis, particularly when using higher amounts of a strong acid like acetic acid or trifluoroacetic acid (TFA).[2][3] The acid can promote a competitive cyclization pathway of the N-amino-2-iminopyridine itself.
-
Mechanism of Side Product Formation: The excess acid likely protonates the N-amino-2-iminopyridine, leading to an intramolecular cyclization and subsequent aromatization to form the triazolo[1,5-a]pyridine ring system.
-
Prevention and Mitigation:
-
Control of Acid Concentration: The most effective way to minimize this side reaction is to carefully control the amount of acid used.
-
Choice of Acid: Stronger acids like TFA can also promote this side reaction, even at lower concentrations.
-
Recommendation: If possible, use a milder Brønsted acid or optimize the reaction to require only a catalytic amount of a stronger acid.
-
-
Data Presentation
Table 1: Effect of Acetic Acid Loading on Product and Byproduct Formation in a Cross-Dehydrogenative Coupling Reaction [2][3]
| Entry | Acid (equivalents) | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (%) | Formation of Triazolo[1,5-a]pyridine Byproduct |
| 1 | Acetic Acid (2) | Air | 34 | Not reported as major |
| 2 | Acetic Acid (4) | Air | 52 | Not reported as major |
| 3 | Acetic Acid (6) | Air | 74 | Minimal |
| 4 | Acetic Acid (8) | Air | Lowered | Complicates the process |
| 5 | Acetic Acid (6) | O₂ | 94 | Minimal |
| 6 | TFA (2) | O₂ | 55 | Side reaction observed |
Experimental Protocols
Key Experiment: Regioselective Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[2][3]
This protocol describes an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction.
Materials:
-
N-amino-2-imino-pyridine derivative (3 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Ethanol (10 mL)
-
Acetic acid (6 equivalents)
Procedure:
-
To a solution of the N-amino-2-imino-pyridine derivative (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL), add acetic acid (6 equivalents).
-
Stir the reaction mixture under an O₂ atmosphere (1 atm) at 130 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolo[1,5-a]pyridine.
Characterization Data for the Product:
-
Appearance: Yellow-white crystals
-
Yield: 94%
-
¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4.
-
HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂ (M⁺) 320.1268, found 320.1268.
Visualizations
Caption: Troubleshooting workflow for low yield in Pyrazolo[1,5-a]pyridine synthesis.
Caption: Competing reaction pathways leading to desired product and side product.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazolo[1,5-a]pyridine Compounds
Welcome to the technical support center for the analysis of pyrazolo[1,5-a]pyridine compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the interpretation of complex NMR spectra of this important class of N-heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my pyrazolo[1,5-a]pyridine analog show complex splitting patterns that are difficult to interpret?
A: The protons on the pyrazolo[1,5-a]pyridine ring system often exhibit complex splitting patterns due to a combination of factors:
-
Small Vicinal and Long-Range Couplings: Protons on the pyridine and pyrazole rings can have small vicinal (through three bonds) and long-range (through four or five bonds) coupling constants, leading to multiplets that are not simple doublets or triplets.
-
Signal Overlap: The chemical shifts of the aromatic protons can be very close, causing their multiplets to overlap and creating a complex, unresolved signal envelope.[1][2]
-
Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects can distort the splitting patterns, making them appear non-symmetrical and more complex than predicted by the n+1 rule.
Q2: I am observing broader than expected peaks in my 1H NMR spectrum. What are the potential causes?
A: Broad peaks in the NMR spectrum of your pyrazolo[1,5-a]pyridine compound can arise from several sources:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and asymmetric peaks. Re-shimming the spectrometer is a critical first step to improve resolution.[3]
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions and aggregation, which can cause peak broadening.[3][4] Diluting the sample may help to sharpen the signals.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure that all glassware is thoroughly cleaned.[3]
-
Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature can sometimes help to resolve these issues.[1][3]
Q3: The integration of my aromatic region is not accurate due to the residual solvent peak. What is the solution?
A: Overlap with the residual solvent peak is a common issue. A simple solution is to re-acquire the spectrum in a different deuterated solvent. For example, if you are using chloroform-d (CDCl3), which has a residual peak at ~7.26 ppm, switching to acetone-d6 (residual peak at ~2.05 ppm) can often move the solvent signal away from your aromatic protons.[1]
Q4: I am seeing more signals in the spectrum than I expect for my target pyrazolo[1,5-a]pyridine. What could be the reason?
A: The presence of unexpected extra peaks can be due to:
-
Rotamers: If your compound has restricted rotation around a bond (e.g., an amide or a sterically hindered biaryl linkage), you may be observing a mixture of stable rotational isomers (rotamers), each giving its own set of NMR signals.[1] Running the experiment at a higher temperature might cause these signals to coalesce into a single set of averaged peaks.
-
Impurities: The extra signals could be from starting materials, byproducts, or residual solvents from the purification process.
-
Tautomers: Depending on the substitution pattern, your pyrazolo[1,5-a]pyridine derivative might exist in equilibrium between two or more tautomeric forms.
Troubleshooting Guides
Issue 1: Overlapping Aromatic Signals
Question: The aromatic protons of my substituted pyrazolo[1,5-a]pyridine are clustered together in the 1H NMR spectrum, making it impossible to assign them. How can I resolve these signals?
Answer: A systematic approach is necessary to resolve overlapping aromatic signals.
-
Optimize 1D NMR Acquisition:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase the chemical shift dispersion.
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., benzene-d6, DMSO-d6, acetone-d6). The aromatic solvent-induced shifts can be significant and may resolve the overlapping multiplets.[1]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the spin systems within the pyridine and pyrazole rings.[5]
-
TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can reveal correlations between protons that are part of the same spin system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to differentiate protons based on the chemical shift of the carbon they are bonded to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning protons and carbons by identifying longer-range (2-3 bond) correlations.[6][7] For example, a proton on the pyridine ring will show a correlation to carbons two and three bonds away, helping to piece together the structure.[8]
-
Issue 2: Ambiguous Stereochemistry or Regioisomer Identification
Question: I have synthesized a substituted pyrazolo[1,5-a]pyridine, but I am unsure of the exact stereochemistry or the position of a substituent. How can NMR help in this case?
Answer: Through-space NMR correlations are key to solving these structural puzzles.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, typically within 5 Å.[9] This is invaluable for:
For medium-sized molecules (MW ~700-1200), the NOE can sometimes be close to zero. In such cases, a ROESY experiment is preferred as the ROE is always positive.[12]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyrazolo[1,5-a]pyridine Core
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| H-2 | 7.8 - 8.2 | |
| H-3 | 6.5 - 6.9 | |
| H-4 | 7.0 - 7.4 | |
| H-5 | 8.3 - 8.7 | Often the most downfield proton due to the influence of the adjacent nitrogen. |
| H-6 | 6.8 - 7.2 | |
| H-7 | 7.5 - 7.9 |
Note: These are approximate ranges and can be significantly influenced by the electronic effects of substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons on the Pyrazolo[1,5-a]pyridine Core
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C-2 | 138 - 142 | |
| C-3 | 110 - 114 | |
| C-3a | 148 - 152 | Bridgehead carbon. |
| C-4 | 118 - 122 | |
| C-5 | 130 - 134 | |
| C-6 | 112 - 116 | |
| C-7 | 125 - 129 | |
| C-7a | 145 - 149 | Bridgehead carbon. |
Note: These are approximate ranges and can be significantly influenced by the electronic effects of substituents.
Experimental Protocols
Protocol 1: Standard 2D COSY Experiment
-
Sample Preparation: Prepare a solution of the pyrazolo[1,5-a]pyridine compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-15 mg in 0.5-0.6 mL.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution (narrow linewidths) on a 1D proton spectrum.
-
-
Acquisition:
-
Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
-
Set the spectral width to cover all proton signals.
-
The number of increments in the indirect dimension (F1) should be between 256 and 512.
-
The number of scans per increment will depend on the sample concentration but is typically 2, 4, or 8.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and reference the spectrum.
-
Protocol 2: Standard 2D HMBC Experiment
-
Sample Preparation: Same as for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
The number of increments in the indirect dimension (F1) should be 256-512.
-
The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.
-
Crucially, set the long-range coupling constant for magnetization transfer (e.g., d6 or CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and reference the spectrum.
-
Mandatory Visualization
Caption: Numbering of the core pyrazolo[1,5-a]pyridine ring system.
Caption: General workflow for interpreting complex NMR spectra.
Caption: Example HMBC correlations from H-5 in the pyrazolo[1,5-a]pyridine ring.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Overcoming Poor Solubility of "Pyrazolo[1,5-a]pyridin-2-amine" in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of "Pyrazolo[1,5-a]pyridin-2-amine" and its analogs during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "solvent-shifting" or "crashing out." this compound, like many organic small molecules, is significantly more soluble in a polar aprotic solvent like DMSO than in aqueous solutions. When your DMSO stock is introduced to the aqueous buffer, the overall polarity of the solvent mixture increases dramatically. The aqueous environment cannot maintain the solubility of the compound at the same concentration as in pure DMSO, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerated DMSO concentration is highly cell-line dependent. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance study for your specific cell line and assay duration to determine the optimal concentration that balances compound solubility with minimal impact on cell health.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, absolutely. This compound contains an amine group, which is basic. The solubility of compounds with ionizable groups is often pH-dependent. At a pH below the pKa of the amine group, the compound will be protonated, forming a more soluble salt. Conversely, at a pH above the pKa, the compound will be in its less soluble free base form. Therefore, adjusting the pH of your buffer can be a powerful tool to enhance solubility.
Q4: I'm still observing precipitation even at low DMSO concentrations. What other strategies can I try?
A4: If reducing the final DMSO concentration and optimizing the pH are insufficient, you can explore other solubilization techniques. The use of co-solvents other than DMSO, such as ethanol or polyethylene glycols (PEGs), may be beneficial. Another effective strategy is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.
Q5: How can I determine if the observed precipitation is my compound or another component of the assay medium?
A5: A simple control experiment can help clarify this. Prepare a solution of your compound in the final assay buffer (including any co-solvents) but without any biological components (e.g., cells, proteins, enzymes). If you observe precipitation, it is likely your compound. If the solution is clear, but precipitation occurs in the complete assay, there may be an interaction between your compound and a component of the biological system.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock
Symptoms:
-
Cloudiness or visible particulate matter appears immediately or over time after adding the DMSO stock to the aqueous buffer.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected compound activity.
Troubleshooting Workflow:
Technical Support Center: Improving the Selectivity of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-2-amine kinase inhibitors. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity a primary challenge for Pyrazolo[1,5-a]pyridine-based kinase inhibitors?
A1: The main difficulty arises from the high degree of structural similarity within the ATP-binding site across the human kinome, which comprises over 500 protein kinases. Since many inhibitors, including those with a Pyrazolo[1,5-a]pyridine scaffold, are designed to be ATP-competitive, it is challenging to inhibit a specific kinase without affecting others. This cross-reactivity can lead to off-target effects and potential toxicity.[1][2]
Q2: What are the key structural features of the Pyrazolo[1,5-a]pyridine scaffold that influence kinase selectivity?
A2: The Pyrazolo[1,5-a]pyridine core acts as a "hinge-binding" motif, a critical interaction for kinase inhibition. Selectivity is heavily influenced by the substituents at various positions on the bicyclic ring system. For example, in PI3Kα inhibitors, a 2,5-substitution pattern on a phenyl ring attached to the scaffold was found to be important for activity.[3] Modifications that exploit subtle differences in the amino acid residues just outside the hinge region or that access nearby allosteric pockets can dramatically improve the selectivity profile.
Q3: What are the common strategies to improve the selectivity of Pyrazolo[1,5-a]pyridine inhibitors?
A3: Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the core scaffold to identify groups that enhance selectivity. For instance, replacing certain moieties can lead to a loss of selectivity, indicating their importance for specific interactions.[3]
-
Exploiting Unique Pockets: Design modifications that interact with less-conserved regions near the ATP-binding site. For PI3Kδ inhibitors, moieties that interact with a "tryptophan shelf" (Trp-760) can significantly enhance selectivity over other PI3K isoforms.
-
Macrocyclization: Introducing a cyclic constraint to the molecule can improve binding affinity and selectivity by reducing conformational flexibility, thus favoring a specific binding mode with the target kinase.[4][5]
-
Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor bound to the target kinase to visualize key interactions and rationally design new analogs with improved selectivity.
Q4: My Pyrazolo[1,5-a]pyridine inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the reason?
A4: This is a common discrepancy in drug discovery. Several factors could be responsible:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
High Cellular ATP Concentrations: Intracellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). This high concentration of the natural competitor (ATP) can significantly reduce the apparent potency of your inhibitor.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
Q5: How do I begin to characterize the selectivity of my newly synthesized inhibitor?
A5: A standard approach is to perform a kinase selectivity panel screening. This involves testing your compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases).[6] The results will provide a "percent inhibition" value for each kinase, highlighting potential on-target and off-target activities and guiding the next steps in your optimization strategy.
Troubleshooting Guides
Problem 1: Low Selectivity and High Off-Target Activity
Your lead compound inhibits the target kinase but also shows significant activity against several other kinases in a screening panel.
Recommended Actions:
-
Analyze Off-Targets: Examine the off-target kinases. Are they closely related to your primary target? Understanding the structural similarities between the on-target and off-target ATP binding sites can provide clues for rational design.
-
Conduct SAR Studies: Synthesize a small library of analogs by modifying the substituents on the Pyrazolo[1,5-a]pyridine core. Focus on positions that extend out of the conserved hinge region.[3]
-
Obtain a Co-crystal Structure: If possible, crystallize your inhibitor with the target kinase. This will provide invaluable structural information to guide the design of more selective compounds.
-
Introduce Steric Hindrance: Add bulky groups to your inhibitor that can clash with the binding sites of off-target kinases but be accommodated by your primary target.
Problem 2: Synthesis of Substituted Pyrazolo[1,5-a]pyridine Core Results in Low Yield or Impurities
The chemical synthesis of your designed analogs is proving difficult, with low yields or hard-to-remove byproducts.
Recommended Actions:
-
Review the Synthetic Route: The construction of the Pyrazolo[1,5-a]pyrimidine ring is often achieved via cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[7] Similar strategies are applicable to the pyridine core. Ensure your starting materials are pure.
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, base, and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]
-
Alternative Coupling Chemistries: For adding substituents, consider alternative cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if standard methods are failing. Palladium-catalyzed reactions are often used to add diverse functional groups.[1]
-
Purification Strategy: If isomers are forming, explore different chromatography techniques. Chiral chromatography may be necessary if stereoisomers are the issue.
Data Presentation: Structure-Activity Relationships
Improving selectivity requires a systematic understanding of how structural changes affect potency against both the intended target and off-targets. The following table, based on data for Pyrazolo[1,5-a]pyridine PI3K inhibitors, illustrates a typical SAR study.
Table 1: SAR of Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors
| Compound | R1 Group | R2 Group | p110α IC50 (nM)[8] | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM)[6] | Selectivity (β/α) |
|---|---|---|---|---|---|---|---|
| A | -H | -Phenyl | 15 | 130 | 110 | 12 | 8.7 |
| B | -CH3 | -Phenyl | 11 | 220 | 150 | 18 | 20.0 |
| 5x | -H | 2-amino-5-chloropyridine | 0.9 | 23 | 2.5 | 3.1 | 25.6 |
| 20e | N/A | N/A | 140 | >5000 | 9.1 | 4.0 | >35 |
Data is illustrative and compiled from multiple sources for demonstration purposes.[6][8]
Key Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method to determine the IC50 value of an inhibitor against a purified kinase.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT). Dilute the purified kinase enzyme and its specific substrate to their working concentrations in the buffer. Prepare a serial dilution of the Pyrazolo[1,5-a]pyridine inhibitor (typically starting from 10 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP. The concentration of ATP should ideally be close to the Km of the kinase to accurately measure ATP-competitive inhibition. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™ (Promega). This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses if the inhibitor can block the activity of its target kinase inside a cell by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., HCT-116 for PI3K pathway analysis) and grow until they reach ~80% confluency.[8]
-
Compound Treatment: Treat the cells with increasing concentrations of the Pyrazolo[1,5-a]pyridine inhibitor for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blot:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt Ser473).
-
Wash and then probe with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading. A decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition in the cellular context.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address and mitigate off-target effects of Pyrazolo[1,5-a]pyridin-2-amine derivatives in your experiments.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular response (e.g., apoptosis, cell cycle arrest at an unexpected phase, morphological changes) that is inconsistent with the known function of the intended target kinase.
Possible Cause: Off-target kinase inhibition or engagement of other cellular proteins. Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are known to interact with a range of kinases.[1][2]
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blotting: Verify the inhibition of the intended downstream signaling pathway of your target kinase.
-
Cellular Thermal Shift Assay (CETSA): Confirm that your compound is binding to the intended target in a cellular context.
-
-
Broad-Spectrum Kinase Profiling:
-
Perform a kinome scan to identify potential off-target kinases. This will provide a comprehensive overview of the kinases your compound interacts with at a given concentration.
-
-
Dose-Response Analysis:
-
Determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations. Try to establish a concentration window where you observe on-target effects without the confounding off-target phenotype.
-
-
Use a Structurally Unrelated Inhibitor:
-
If possible, use a well-characterized inhibitor of the same target with a different chemical scaffold to see if it recapitulates the on-target phenotype without the unexpected effects.
-
-
Control Experiments:
-
Include a negative control compound (a structurally similar but inactive molecule) to ensure the observed phenotype is not due to the chemical scaffold itself.
-
Problem 2: Discrepancy Between Biochemical IC50 and Cellular EC50
The concentration of your this compound derivative required to inhibit the purified kinase (IC50) is significantly lower than the concentration needed to observe a cellular effect (EC50).
Possible Causes:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP can outcompete ATP-competitive inhibitors.
-
Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Use computational models (e.g., Caco-2 permeability prediction) or experimental assays to assess the cell permeability of your compound.
-
-
Investigate Efflux Pump Involvement:
-
Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the cellular potency increases.
-
-
Evaluate ATP Competitiveness:
-
If not already known, determine if your inhibitor is ATP-competitive. Be aware that a higher concentration may be needed to achieve efficacy in the high-ATP cellular environment.
-
-
Assess Compound Stability:
-
Incubate your compound in cell culture media for the duration of your experiment and measure its concentration over time using LC-MS to assess stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for Pyrazolo[1,5-a]pyridine-based kinase inhibitors?
While comprehensive public data for the this compound scaffold is limited, studies on the broader class of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines have shown inhibitory activity against a range of kinases, including but not limited to:
-
Tyrosine Kinases: such as EGFR.[2]
-
Serine/Threonine Kinases: including CDKs and TRKA.[3]
-
Lipid Kinases: such as PI3Kδ.[4]
It is crucial to perform experimental profiling to determine the specific off-target profile of your derivative.
Q2: How can I proactively design this compound derivatives with improved selectivity?
Structure-activity relationship (SAR) studies on related scaffolds suggest that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can influence selectivity.[5][6] For instance, the addition of a morpholine group has been shown to improve selectivity by reducing off-target effects in some pyrazolo[1,5-a]pyrimidine derivatives.[6] Computational modeling and docking studies can also aid in designing more selective compounds.
Q3: My this compound derivative shows cytotoxicity in cancer cell lines. How do I know if this is an on-target or off-target effect?
This is a common and important question. Here's how you can dissect the observed cytotoxicity:
-
Correlate Potency: Does the cytotoxic potency (EC50) correlate with the on-target inhibitory potency (IC50 or cellular target engagement)? A strong correlation suggests an on-target effect.
-
Rescue Experiments: If possible, "rescue" the cytotoxic effect by overexpressing a drug-resistant mutant of the target kinase or by providing a downstream product of the inhibited pathway.
-
Phenocopying: Use another method to inhibit the target (e.g., siRNA, CRISPR) and see if it produces the same cytotoxic phenotype.
-
Off-Target Panel: Screen your compound against a panel of known toxic off-targets (e.g., hERG, various cytochrome P450s). High variability in hERG assay results can sometimes be attributed to factors like poor compound solubility or the "rundown" effect in manual patch-clamp experiments.[7]
-
Test in "Target-Negative" Cells: If available, test the compound in a cell line that does not express the intended target kinase. Cytotoxicity in these cells would point towards off-target effects.
Q4: What are some key experimental controls to include when investigating off-target effects?
-
Vehicle Control: (e.g., DMSO) to control for solvent effects.
-
Positive Control: A known inhibitor of the suspected off-target.
-
Negative Control: A structurally similar but inactive analog of your compound.
-
Unrelated Inhibitor: An inhibitor of the primary target with a different chemical scaffold.
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical Pyrazolo[1,5-a]pyridine Derivative
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 10 | 1 |
| Off-Target Kinase A | 150 | 15 |
| Off-Target Kinase B | 500 | 50 |
| Off-Target Kinase C | >10,000 | >1000 |
| Off-Target Kinase D | 85 | 8.5 |
Note: This table is for illustrative purposes. Actual data will need to be generated experimentally.
Table 2: Example Cytotoxicity Profile of a Pyrazolo[1,5-a]pyridine Derivative
| Cell Line | Primary Target Expression | GI50 (µM) |
| Cancer Cell Line A | High | 0.5 |
| Cancer Cell Line B | Low | 5.2 |
| Normal Fibroblasts | Low | >25 |
Note: GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%. This data can help assess the therapeutic window of the compound.[8][9][10]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized method to confirm target engagement.
-
Cell Treatment: Treat cultured cells with your this compound derivative or vehicle control for a specified time.
-
Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of your compound indicates target engagement.
Cytotoxicity Assay (MTT/XTT) Protocol
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your this compound derivative for 24-72 hours. Include a vehicle control.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 value.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Potential on- and off-target signaling effects of a kinase inhibitor.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro | MDPI [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Pyrazolo[1,5-a]pyridin-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Pyrazolo[1,5-a]pyridin-2-amine and its derivatives. The following information is curated to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of our this compound derivative after oral administration in animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge with heterocyclic compounds. Based on studies of structurally related molecules such as pyrazolo-pyridones and pyrazolo[1,5-a]pyrimidines, the primary causes are often multifactorial:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Permeability: The molecule may not efficiently cross the intestinal membrane to enter the bloodstream.
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[1]
-
Efflux by Transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: What are the initial practical steps to improve the aqueous solubility of my compound?
A2: A systematic approach is recommended. Start with simple and accessible methods before moving to more complex formulations:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area, which can enhance dissolution.[2] Techniques like micronization or nanomilling are effective.[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly improve solubility.
-
Use of Co-solvents: Employing a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.[2]
-
Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve solubility and dissolution rate.[1][4]
Q3: My compound has adequate solubility but still exhibits poor bioavailability. What should I investigate next?
A3: If solubility is not the limiting factor, the next steps should focus on permeability and metabolic stability:
-
Assess Metabolic Stability: Use in vitro models like liver microsomes or S9 fractions to determine the compound's intrinsic clearance.[1] High clearance suggests rapid metabolism.
-
Evaluate Permeability: The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal permeability and identify if the compound is a substrate for efflux transporters.
-
Consider Prodrugs: If metabolic instability is confirmed, a prodrug strategy can be employed to mask the metabolically labile sites.[5]
Q4: What are advanced formulation strategies to consider if simpler methods fail?
A4: For challenging compounds, several advanced formulation technologies can be explored:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[1][3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state in the GI tract, bypassing the dissolution step.[6]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve stability, solubility, and absorption.
Troubleshooting Guides
Guide 1: Troubleshooting Low Aqueous Solubility
This guide provides a step-by-step approach to address poor aqueous solubility of your this compound derivative.
Caption: Workflow for addressing low aqueous solubility.
Steps:
-
Characterize Baseline Solubility: Determine the equilibrium solubility in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and fasted state simulated intestinal fluid (FaSSIF).
-
Particle Size Reduction: If solubility is low, attempt micronization. This is often the simplest and most direct approach to improve dissolution rate.
-
Re-evaluate Dissolution: After particle size reduction, perform in vitro dissolution tests to confirm an improvement.
-
Select Advanced Formulation: If solubility remains a challenge, select an advanced formulation strategy based on the compound's physicochemical properties (e.g., LogP, melting point).
-
Proceed to In Vivo Studies: Once an optimized formulation shows improved dissolution, proceed with pharmacokinetic (PK) studies in an appropriate animal model.
Guide 2: Troubleshooting Rapid In Vivo Clearance
This guide outlines steps to take when your compound is likely cleared too quickly from the body.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
"Pyrazolo[1,5-a]pyridin-2-amine" stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrazolo[1,5-a]pyridin-2-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: While specific stability data for this compound is not extensively published, based on the behavior of structurally related N-heterocyclic amines like 2-aminopyridine, it is recommended to store stock solutions at -20°C or lower in a tightly sealed container, protected from light.[1] For short-term storage, refrigeration at 2-8°C may be adequate. It is advisable to prepare fresh working solutions for sensitive biological assays to ensure the highest quality and concentration accuracy.[1]
Q2: What are the potential degradation pathways for this compound in solution?
A2: this compound, like other heterocyclic amines, may be susceptible to several degradation pathways, particularly under stress conditions:[2]
-
Hydrolysis: The amine group and the pyridine ring system could be susceptible to hydrolysis, especially at extreme pH values. This involves the cleavage of chemical bonds by reaction with water.[2]
-
Oxidation: The compound may undergo oxidation, particularly if exposed to air, heat, light, or trace metal ions.[2][3] The nitrogen atoms in the heterocyclic system can be potential sites for oxidation. For instance, in a study on 3,4-diaminopyridine, the formation of a pyridine-N-oxide was identified as a degradation product under oxidative stress.[4]
-
Photolysis: Exposure to light, especially UV light, can induce photodegradation.[2] It is crucial to protect solutions from light to prevent the formation of photolytic degradation products.[5]
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent can significantly impact the stability of the compound. Protic solvents may facilitate hydrolysis, while solvents containing peroxides or other impurities can promote oxidation. It is recommended to use high-purity, anhydrous solvents when preparing stock solutions. For aqueous buffers, ensure they are freshly prepared and filtered to remove any microbial contamination that could lead to biodegradation.[6] The solubility of the compound in different solvents will also play a role in its stability in solution.
Q4: What are the visual or analytical signs of degradation?
A4: Degradation of this compound in solution may be indicated by:
-
Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate.[1]
-
Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and a potential shift in the retention time of the main peak.[1]
-
Loss of Biological Activity: A noticeable decrease in the expected biological activity in your assays can be a strong indicator of compound degradation.[1]
Troubleshooting Guides
Issue 1: Precipitate forms in my aqueous solution.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.
-
Troubleshooting Step: Determine the aqueous solubility of the compound. Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before use.[1]
-
-
Possible Cause 2: pH-Dependent Solubility. The solubility of aminopyridine derivatives can be pH-dependent.
-
Troubleshooting Step: Evaluate the solubility of the compound across a range of pH values to identify the optimal pH for your experiments.
-
-
Possible Cause 3: Degradation. The precipitate could be an insoluble degradation product.
-
Troubleshooting Step: Analyze the precipitate and the supernatant separately using HPLC or LC-MS to identify the components. If degradation is confirmed, refer to the storage and handling recommendations.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Possible Cause 1: Compound Degradation. The compound may be degrading in the assay medium over the course of the experiment.
-
Troubleshooting Step: Prepare a fresh solution of the compound for each experiment.[1] If the assay involves prolonged incubation, consider assessing the stability of this compound under the specific assay conditions (e.g., temperature, pH, media components) by analyzing samples at different time points.
-
-
Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to the surface of plasticware, leading to a lower effective concentration.
-
Troubleshooting Step: Consider using low-adhesion microplates or glassware. Include control wells to assess non-specific binding.
-
Issue 3: I see extra peaks in my HPLC/LC-MS analysis.
-
Possible Cause 1: Degradation Products. The additional peaks are likely degradation products of this compound.
-
Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.[7] This will help in confirming the identity of the unknown peaks.
-
-
Possible Cause 2: Contamination. The extra peaks could be from contaminated solvents, glassware, or the sample itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all solvents are of high purity and glassware is thoroughly cleaned.[6]
-
Data Presentation
Table 1: Solubility of 2-Aminopyridine in Various Solvents (Mole Fraction) [8]
| Temperature (K) | Methanol | Ethanol | Acetonitrile | N,N-Dimethylformamide (DMF) |
| 273.15 | 0.2816 | 0.2215 | 0.0463 | 0.3014 |
| 278.15 | 0.3087 | 0.2458 | 0.0537 | 0.3328 |
| 283.15 | 0.3379 | 0.2721 | 0.0619 | 0.3662 |
| 288.15 | 0.3695 | 0.3005 | 0.0712 | 0.4019 |
| 293.15 | 0.4036 | 0.3313 | 0.0815 | 0.4401 |
| 298.15 | 0.4404 | 0.3646 | 0.0931 | 0.4810 |
| 303.15 | 0.4802 | 0.4007 | 0.1060 | 0.5249 |
| 308.15 | 0.5231 | 0.4398 | 0.1205 | 0.5719 |
| 313.15 | 0.5694 | 0.4821 | 0.1367 | 0.6225 |
Experimental Protocols
Protocol 1: Kinetic Stability Assay
This protocol is designed to assess the stability of this compound in a specific buffer over time.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration (e.g., 10 µM).
-
Incubate the solution at a specific temperature (e.g., 37°C).
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[2]
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time.
-
Calculate the half-life (t½) of the compound under the tested conditions.
-
Protocol 2: Forced Degradation Study
This study is performed to identify potential degradation products and pathways.[7][9]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Processing:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any newly formed degradation products.[10]
-
Mandatory Visualizations
Caption: Workflow for assessing the kinetic stability of a compound in solution.
Caption: Decision tree for troubleshooting stability problems in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors and Other Targeted Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a focus on developing highly selective and potent inhibitors of key oncogenic drivers. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several successful kinase inhibitors. This guide provides an objective comparison of a prominent Pyrazolo[1,5-a]pyridine-based inhibitor, Selpercatinib, with other kinase inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene, a critical driver in various cancers including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).
Introduction to RET Kinase and its Inhibition
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival. Uncontrolled activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver.[1] Kinase inhibitors targeting RET function by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways that promote tumor growth.[2] This guide will compare the highly selective RET inhibitor Selpercatinib, which is based on the Pyrazolo[1,5-a]pyridine core, against another selective inhibitor, Pralsetinib, and older multi-kinase inhibitors, Cabozantinib and Vandetanib.[3][4]
Comparative Efficacy of RET Kinase Inhibitors
The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. A lower IC50 value indicates greater potency.
Biochemical Potency (IC50)
| Inhibitor | Core Scaffold | Target Kinase(s) | Wild-Type RET IC50 (nM) | Other Key Targets (IC50, nM) |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | Selective RET | ~0.9 - 14.0 [3][5] | VEGFR1, VEGFR3, FGFR1/2/3 (at higher concentrations)[3] |
| Pralsetinib | Pyrimidine | Selective RET | ~0.4[6] | VEGFR2, FGFR2, JAK2 (at 12-40 fold higher concentrations)[6] |
| Cabozantinib | Quinoline-carboxamide | Multi-kinase | ~4.0 - 5.2[2][7][8][9] | VEGFR2 (0.035), MET (1.3), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[7][9][10] |
| Vandetanib | Quinazoline | Multi-kinase | - | VEGFR2, EGFR[11][12] |
Note: IC50 values can vary between different experimental setups. The data presented is a representative range from published studies.
As the table indicates, the selective inhibitors Selpercatinib and Pralsetinib demonstrate high potency against RET with minimal off-target activity at therapeutic concentrations. In contrast, Cabozantinib and Vandetanib inhibit a broader range of kinases, which can contribute to both their therapeutic effect and a wider side-effect profile.[4]
Signaling Pathway Inhibition
The primary mechanism of action for these inhibitors is the blockade of the RET signaling cascade. Activated RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling. The principal pathways involved are the RAS/RAF/MEK/ERK (MAPK) pathway, crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival.[1][13]
Experimental Protocols
To ensure objective and reproducible comparisons of kinase inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Biochemical RET Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the activity of purified RET kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[14]
-
Serially dilute the test inhibitors (Selpercatinib, Pralsetinib, etc.) in the kinase buffer with a final DMSO concentration ≤1%.
-
Dilute purified recombinant RET kinase enzyme in kinase buffer.
-
Prepare a substrate/ATP mixture. For example, use a peptide substrate like IGF1tide and ATP at a concentration near its Km for RET.[14]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).[14]
-
Add 2 µL of the diluted RET enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
Signal Detection (using ADP-Glo™ Assay as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the RET kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitors.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Viability Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours.[17]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for RET Phosphorylation
This technique is used to directly observe the inhibitory effect of the compounds on RET autophosphorylation in a cellular context.
Protocol:
-
Cell Treatment and Lysis:
-
Seed RET-dependent cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the RET inhibitors for 2-4 hours.[15]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][19]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[19]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (p-RET, e.g., Tyr905).[15]
-
As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total RET.
-
-
Detection:
Conclusion
The Pyrazolo[1,5-a]pyridine scaffold, represented here by Selpercatinib, is the foundation for a new generation of highly potent and selective kinase inhibitors.[3][5] When compared to older multi-kinase inhibitors like Cabozantinib and Vandetanib, selective RET inhibitors demonstrate superior potency for their intended target.[21] This increased selectivity is often associated with a more manageable side-effect profile, highlighting the importance of targeted drug design in modern oncology.[4][21] The experimental protocols provided in this guide offer a framework for the rigorous and standardized evaluation of novel kinase inhibitors, facilitating objective comparisons and accelerating the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 6. Pralsetinib for NSCLC With RET Gene Fusions - The ASCO Post [ascopost.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
A Comparative Analysis of Synthetic Routes to Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties. The growing interest in this heterocyclic system has spurred the development of various synthetic methodologies. This guide provides an objective comparison of the most prominent methods for the synthesis of pyrazolo[1,5-a]pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Overview of Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.
| Method | Key Features | Reaction Conditions | Yields | Advantages | Disadvantages |
| Cross-Dehydrogenative Coupling (CDC) | Acetic acid and O₂-promoted reaction of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines. | High temperature (e.g., 130 °C), O₂ atmosphere. | Up to 94% | Aerobic, catalyst-free, atom-economical. | High temperatures may not be suitable for sensitive substrates. |
| [3+2] Cycloaddition | Reaction of N-iminopyridinium ylides with alkenes or alkynes. Variations include sonochemical and PIDA-mediated methods. | Varies from room temperature to reflux, can be metal-free or mediated by reagents like PIDA. | Good to excellent (up to 96%) | High regioselectivity, mild conditions possible, broad substrate scope. | Some methods may require the preparation of ylides in a separate step. |
| Synthesis from 5-Aminopyrazoles | Condensation of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other suitable 1,3-dielectrophiles. | Often requires a catalyst (acid or base) and heating. Microwave irradiation can be used. | Good to excellent (up to 97%) | Readily available starting materials, allows for diverse substitution patterns. | Can sometimes lead to mixtures of regioisomers depending on the substrates. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions, often used in conjunction with other methods. | Short reaction times (minutes), often solvent-free or with minimal solvent. | High to excellent (often >90%) | Drastically reduced reaction times, improved yields, high purity of products. | Requires specialized microwave reactor equipment. |
Detailed Experimental Protocols
Cross-Dehydrogenative Coupling (CDC) Synthesis
This protocol is based on the work of Kumar et al. and provides an efficient, catalyst-free method for the synthesis of substituted pyrazolo[1,5-a]pyridines.
General Procedure: A mixture of an N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is prepared in a pressure vessel. The vessel is charged with an oxygen atmosphere (1 atm) and the reaction mixture is stirred at 130 °C for 18 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.[1]
Sonochemical [3+2] Cycloaddition Synthesis
This method, developed by Al-Zaydi et al., offers a rapid and efficient synthesis of pyrazolo[1,5-a]pyridines under catalyst-free conditions using ultrasound irradiation.
General Procedure: An equimolar mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an appropriate alkyne or alkene (10 mmol) in acetonitrile (30 mL) is subjected to ultrasound irradiation for 20 minutes at 85 °C. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol, dried, and recrystallized to yield the pure pyrazolo[1,5-a]pyridine derivative.[2]
Synthesis from 5-Aminopyrazoles with Microwave-Assistance
This protocol, adapted from the work of Castillo et al., demonstrates a regioselective and highly efficient synthesis of pyrazolo[1,5-a]pyrimidines (a closely related and important class of compounds, often synthesized from similar precursors) under solvent-free microwave irradiation. The principles can be adapted for pyrazolo[1,5-a]pyridine synthesis.
General Procedure: A mixture of a 5-amino-1H-pyrazole and a β-enaminone is irradiated in a microwave reactor at 180 °C for 2 minutes under solvent- and catalyst-free conditions. After cooling, the product is collected by adding a mixture of ethanol and water to the reaction vessel, followed by filtration. This method typically results in high yields (88-97%) of the desired product.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows and key transformations in the synthesis of pyrazolo[1,5-a]pyridines.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide
Introduction: The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have shown a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.[1][2] This guide focuses on elucidating the mechanism of action of a representative compound, "Pyrazolo[1,5-a]pyridin-2-amine," by comparing its hypothetical performance with established inhibitors of a plausible target, Protein Kinase X (PKX), a key regulator in a cancer-related signaling pathway.
While specific data for "this compound" is not publicly available, the broader family of pyrazolo[1,5-a]pyrimidines and related heterocycles are frequently identified as protein kinase inhibitors.[3][4] These compounds often act as ATP-competitive inhibitors, targeting the kinase domain of enzymes like EGFR, B-Raf, and CDKs.[3] This guide will, therefore, use a hypothetical kinase inhibition profile for "this compound" to illustrate the validation process.
Comparative Analysis of Kinase Inhibitory Activity
To validate the mechanism of action of "this compound" as a PKX inhibitor, its inhibitory activity is compared against two well-characterized PKX inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a highly selective PKX inhibitor).
| Compound | Type | IC50 (nM) for PKX | Kinase Selectivity Profile |
| This compound | Investigational Compound | 50 | To be determined |
| Compound A | Multi-kinase Inhibitor | 25 | Inhibits PKX, PKY, and PKZ |
| Compound B | Selective PKX Inhibitor | 75 | Highly selective for PKX |
Table 1: Comparative in vitro inhibitory activity against Protein Kinase X (PKX). IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. The data for "this compound" is hypothetical for illustrative purposes.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against PKX.
Methodology:
-
A recombinant human PKX enzyme is incubated with a specific peptide substrate and ATP in a kinase assay buffer.
-
"this compound" is added in a series of dilutions.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption via a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the inhibition of PKX activity in a cellular context by measuring the phosphorylation of its downstream substrate.
Methodology:
-
Cancer cell lines with a constitutively active PKX signaling pathway are cultured.
-
Cells are treated with "this compound," Compound A, and Compound B at various concentrations for 2 hours.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against the phosphorylated form of the PKX substrate (p-Substrate) and total Substrate, as well as a loading control (e.g., GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement between "this compound" and PKX in intact cells.
Methodology:
-
Intact cells are treated with "this compound" or a vehicle control.
-
The treated cells are heated at a range of temperatures to induce protein denaturation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble PKX remaining at each temperature is quantified by Western blot or mass spectrometry.
-
Binding of "this compound" to PKX is expected to increase its thermal stability, resulting in a shift in the melting curve to a higher temperature.
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism and experimental approach, the following diagrams are provided.
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Logical flow of evidence for mechanism of action validation.
References
A Comparative Analysis of the Bioactivity of Pyrazolo[1,5-a]pyridin-2-amine and Related Heterocyclic Scaffolds
A deep dive into the biological activities of Pyrazolo[1,5-a]pyridin-2-amine and its structural cousins, Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyrimidine, reveals a landscape of therapeutic potential, particularly in the realms of cancer, tuberculosis, and kinase-mediated diseases. This guide provides a comparative overview of their bioactivities, supported by available experimental data, to aid researchers and drug development professionals in navigating the subtleties of these privileged heterocyclic scaffolds.
The inherent structural similarities and bioisosteric relationships between pyrazolo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and pyrazolo[1,5-a]pyrimidine have led to their frequent investigation in medicinal chemistry.[1][2][3] These scaffolds share a fused bicyclic core, which serves as a versatile framework for the development of targeted therapeutics. This comparison focuses on the bioactivity of derivatives of these core structures, with a particular emphasis on this compound where data is available.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for the antitubercular, kinase inhibitory, and cytotoxic activities of derivatives of the three heterocyclic scaffolds. It is important to note that the data is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antitubercular Activity against Mycobacterium tuberculosis H37Rv
| Scaffold | Compound/Derivative | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids (e.g., hybrid 7) | 0.006 | [1] |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine analogues | Not explicitly found in direct comparison | |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine carboxamides | Not explicitly found in direct comparison | [4] |
Table 2: Kinase Inhibitory Activity
| Scaffold | Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine derivative | EphB3 Kinase | <100 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine derivative | Trk Kinase | Not specified | [6] |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine derivative | EphB3 Kinase | <100 | [5] |
Table 3: Cytotoxic Activity against MCF-7 (Breast Cancer) Cell Line
| Scaffold | Compound/Derivative | GI50 (µM) | Reference |
| Pyrazolo[1,5-a]pyridine | Thiourea derivatives of this compound | Not specified | Data for derivatives of the core scaffold, not the 2-amine specifically, is available in some studies. |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine derivatives | Not explicitly found in direct comparison | |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine derivatives | Not explicitly found in direct comparison |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in the comparative data tables.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow for MABA:
Protocol:
-
A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted to a standardized concentration.
-
Test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 7 days.[7]
-
A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.[6]
-
The plates are re-incubated for 24 hours.[3]
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink.[3]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Protocol:
-
MCF-7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After an incubation period (typically 24 to 72 hours), the medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][8]
-
The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.[8]
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated.
Signaling Pathways
The kinase inhibitory activity of these heterocyclic scaffolds often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are the EGFR and PI3K signaling cascades.
EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[4][9]
Simplified EGFR Signaling Pathway:
PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Simplified PI3K Signaling Pathway:
Conclusion
The pyrazolo[1,5-a]pyridine scaffold, including the 2-amine derivatives, demonstrates significant potential across various therapeutic areas, rivaling the bioactivity of its close structural relatives, imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine. The available data suggests that subtle modifications to the core structure can lead to substantial differences in biological activity, highlighting the importance of structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ul.netd.ac.za [ul.netd.ac.za]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. researchgate.net [researchgate.net]
- 5. US8927545B2 - Inhibiting Eph B-3 kinase - Google Patents [patents.google.com]
- 6. WO2008058126A2 - Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of Pyrazolo[1,5-a]pyridin-2-amine derivatives, a promising scaffold in kinase inhibitor discovery. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in the development of novel therapeutics.
The Pyrazolo[1,5-a]pyridine scaffold has emerged as a versatile core in the design of inhibitors targeting a range of protein kinases. Its unique structural and electronic properties allow for potent and, in some cases, highly selective interactions within the ATP-binding pocket of these enzymes. However, as with any kinase inhibitor, off-target effects remain a significant concern, necessitating thorough cross-reactivity profiling to ensure safety and efficacy.
Comparative Cross-Reactivity Profile
The following table summarizes the kinase selectivity profile of a representative Pyrazolo[1,5-a]pyridine derivative, Compound 20e , a potent and selective dual PI3Kγ/δ inhibitor. The data is derived from a kinase selectivity panel and provides a quantitative measure of the compound's interaction with a broad range of kinases at a concentration of 1 µM.
| Kinase Target | % Inhibition at 1 µM |
| PI3Kγ | 98 |
| PI3Kδ | 95 |
| PI3Kα | 25 |
| PI3Kβ | 30 |
| mTOR | 15 |
| DNA-PK | 18 |
| ATM | 12 |
| ATR | 10 |
| p110α | 22 |
| p110β | 28 |
| p110δ | 94 |
| p110γ | 97 |
| ABL1 | 5 |
| AKT1 | 8 |
| AURKA | 3 |
| CDK2 | 1 |
| EGFR | 7 |
| FLT3 | 9 |
| JAK2 | 4 |
| MEK1 | 2 |
| SRC | 6 |
| VEGFR2 | 11 |
Data presented for Compound 20e from a study on dual PI3Kγ/δ inhibitors[1]. The table highlights the high potency against the intended targets (PI3Kγ and PI3Kδ) and generally low off-target activity against a panel of other kinases at a high concentration, indicating a favorable selectivity profile.
Understanding the Significance of Selectivity
The data for Compound 20e demonstrates a favorable selectivity profile, with potent inhibition of its intended targets, PI3Kγ and PI3Kδ, and minimal interaction with a wide array of other kinases at a concentration of 1 µM[1]. This level of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that can lead to toxicity. The pyrazolo[1,5-a]pyridine core, through strategic substitutions, can be tailored to achieve high affinity for the desired kinase while minimizing interactions with others.
Experimental Methodologies
To ensure the reproducibility and accuracy of cross-reactivity profiling, standardized experimental protocols are essential. The following section details a typical methodology for a kinase selectivity assay.
Kinase Selectivity Assay Protocol
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
Kinase panel (recombinant human kinases).
-
Substrate for each kinase (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent).
-
Microplates (e.g., 384-well).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound solution to the appropriate wells.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent and plate reader. The specific steps will vary depending on the detection technology used.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Signaling Concepts
To further clarify the processes involved in cross-reactivity profiling and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A typical workflow for high-throughput kinase inhibitor screening.
Caption: The PI3K/AKT signaling pathway, a common target for cancer therapy.
References
Head-to-head comparison of analytical techniques for "Pyrazolo[1,5-a]pyridine" analysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the primary analytical techniques employed for the qualitative and quantitative analysis of pyrazolo[1,5-a]pyridines. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The selection of an appropriate analytical technique is critical for accurate characterization, purity assessment, and pharmacokinetic studies. This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in this selection process.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are the cornerstone for separating pyrazolo[1,5-a]pyridines from complex matrices and for their precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely employed technique for the analysis of pyrazolo[1,5-a]pyridines, offering high resolution, sensitivity, and applicability to a broad range of derivatives.
Typical Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A common starting point for the analysis of pyrazolo[1,5-a]pyridines is RP-HPLC with UV detection.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).
-
Column : A C18 stationary phase is most common (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase : A gradient elution is typically employed to resolve compounds with varying polarities. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30-40 °C.
-
Detection : UV detection at a wavelength corresponding to the absorbance maximum of the pyrazolo[1,5-a]pyridine core, often in the range of 254-320 nm.
-
Injection Volume : 5-20 µL.
-
Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile and filtered through a 0.22 µm syringe filter.
Workflow for HPLC Analysis of Pyrazolo[1,5-a]pyridines
Caption: A generalized workflow for the analysis of pyrazolo[1,5-a]pyridines using HPLC.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable pyrazolo[1,5-a]pyridine derivatives. It can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer.
Typical Experimental Protocol: GC-MS
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet Temperature : 250-280 °C.
-
Oven Temperature Program : A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10-20 °C/min to 280-300 °C, and holding for 5-10 minutes.
-
MS Interface Temperature : 280-300 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-550.
-
Sample Preparation : Samples are dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for non-volatile compounds.
Performance Comparison of Chromatographic Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Broad applicability to a wide range of polarities and molecular weights. | Limited to volatile and thermally stable compounds. |
| Typical Stationary Phase | C18, C8 (Reversed-Phase); Silica (Normal-Phase) | Polysiloxanes (e.g., 5% phenyl-methyl) |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water gradients | Inert gas (Helium, Nitrogen) |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL (UV); < 1 ng/mL (MS) | < 1 ng/mL (with MS detection) |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL (UV); ~1 ng/mL (MS) | ~1-5 ng/mL (with MS detection) |
| Precision (%RSD) | < 2% | < 5% |
| Primary Use Case | Purity determination, quantification, reaction monitoring. | Analysis of volatile derivatives, impurity profiling. |
Spectroscopic Techniques: Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of pyrazolo[1,5-a]pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework.
Typical Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration : 5-10 mg in 0.5-0.7 mL of solvent.
-
Reference Standard : Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments : Standard ¹H, ¹³C, and often 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed for complete structural assignment.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which aids in confirming the identity of a compound. It is most powerful when coupled with a chromatographic separation technique (LC-MS or GC-MS).
Typical Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation : A mass spectrometer with an ESI source, often coupled to an HPLC system.
-
Ionization Mode : Positive ion mode is typically used for pyrazolo[1,5-a]pyridines due to the presence of basic nitrogen atoms, detecting the protonated molecule [M+H]⁺.
-
Solvent : A protic solvent that can support ionization, such as methanol or acetonitrile with a small amount of formic acid.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.
Logical Relationship of Analytical Techniques in Drug Discovery
Caption: The interplay of analytical techniques in the development of pyrazolo[1,5-a]pyridine-based compounds.
Performance Comparison of Spectroscopic Techniques
| Technique | Information Provided | Sample Requirement | Throughput | Primary Use Case |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry. | 5-10 mg (for full characterization) | Low | Unambiguous structure elucidation of new chemical entities. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | ng to µg | High (especially with direct infusion) | Molecular weight confirmation, identification in complex mixtures (with LC/GC). |
| UV-Vis Spectroscopy | Information about the electronic conjugation system. | µg/mL concentrations | High | Quick purity check, determining optimal wavelength for HPLC detection. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | mg | High | Confirmation of functional groups, reaction monitoring. |
Conclusion
The analysis of pyrazolo[1,5-a]pyridines relies on a complementary suite of analytical techniques. HPLC, particularly when coupled with UV or MS detection, stands out as the most versatile tool for separation, quantification, and purity assessment. For the definitive structural elucidation of novel derivatives, NMR spectroscopy is indispensable, with mass spectrometry providing crucial confirmatory data on molecular weight and elemental composition. The specific choice and combination of these techniques should be tailored to the specific research question, whether it be routine quality control, the characterization of a new chemical entity, or the quantitative analysis of biological samples.
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridin-2-amine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridin-2-amine analogues, with a focus on their potential as kinase inhibitors and anticancer agents. The information presented herein is curated from various studies to aid in the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
While comprehensive SAR studies specifically focused on the 2-amino substitution of the pyrazolo[1,5-a]pyridine core are limited in publicly available literature, analysis of related pyrazolo[1,5-a]pyridine and the closely analogous pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights. The following tables summarize the biological activities of representative analogues, highlighting the influence of various substituents on their inhibitory potency.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| 6a | Phenylamino | H | CONH-p-tolyl | MCF-7 | 19.84 ± 0.49 |
| 6b | Phenylamino | H | CONH-p-anisyl | MCF-7 | 10.80 ± 0.36 |
| 6c | Phenylamino | H | CONH-p-chlorophenyl | MCF-7 | 12.51 ± 0.29 |
| 14a | - | - | - | HCT116 | 0.0020 |
Data for compounds 6a, 6b, and 6c are from a study on 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues[1]. Compound 14a is a pyrazolo[1,5-a]pyrimidine derivative with high potency against colon tumor cells[2].
SAR Insights from Pyrazolo[1,5-a]pyrimidines:
-
The nature of the substituent on the phenylcarboxamide moiety at the C3 position significantly influences the anticancer activity against the MCF-7 breast cancer cell line. An electron-donating group (p-anisyl in 6b ) appears to be more favorable for activity compared to an electron-withdrawing group (p-chlorophenyl in 6c ) or an unsubstituted phenyl group (in a related analogue)[1].
-
The high potency of compound 14a underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold in achieving sub-micromolar inhibitory concentrations[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazolo[1,5-a]pyridine and related analogues.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol is adapted from a commercial assay kit and can be used to assess the inhibitory activity of compounds against the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).
Materials:
-
Purified recombinant PI3 kinase (p110α/p85α)
-
5x Kinase Assay Buffer
-
ATP
-
PI3K Lipid Substrate
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare the desired concentrations of the test inhibitor by serial dilution in the 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 2.5 µL of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 2.5 µL of the diluent solution (1x Kinase Assay Buffer with DMSO).
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Thaw the PI3 Kinase (p110α/p85α) on ice and dilute it to the working concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and detect the generated ADP by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 45 minutes, then adding Kinase Detection Reagent and incubating for another 45 minutes.
-
Measure the luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other readings and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.[3][4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1.0 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (e.g., from 0 to 900 µg/mL) and a vehicle control (DMSO) and incubate for 24 to 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5][6][7]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by these compounds is critical for elucidating their mechanism of action. Pyrazolo[1,5-a]pyridine and its analogues have been investigated as inhibitors of various kinases, suggesting their potential to modulate key cellular signaling cascades such as the PI3K/Akt/mTOR pathway. Additionally, some derivatives have shown activity as antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1), implicating them in stress-related signaling.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[6]
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a Pyrazolo[1,5-a]pyridine analogue.
Corticotropin-Releasing Factor Receptor 1 (CRF1) Signaling Pathway
The CRF1 receptor is a G protein-coupled receptor that plays a central role in the body's response to stress.[3][9] Activation of CRF1 by corticotropin-releasing hormone (CRH) initiates a signaling cascade that leads to the release of stress hormones and modulates neuronal activity.[10][11]
Caption: CRF1 receptor signaling pathway showing the antagonistic effect of a Pyrazolo[1,5-a]pyridine analogue.
General Synthetic Workflow for Pyrazolo[1,5-a]pyridines
The synthesis of the pyrazolo[1,5-a]pyridine core often involves the cycloaddition of N-aminopyridinium ylides with suitable dienophiles or a cross-dehydrogenative coupling reaction. A general workflow for the synthesis of substituted pyrazolo[1,5-a]pyridines is depicted below.[12][13]
Caption: General synthetic workflow for the preparation of substituted pyrazolo[1,5-a]pyridines.
References
- 1. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corticotropin-Releasing Factor Family: A Stress Hormone-Receptor System’s Emerging Role in Mediating Sex-Specific Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Preclinical Showdown: Pyrazolo[1,5-a]pyridine Analogs versus Standard-of-Care in Oncological Models
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and safety profiles is relentless. This guide provides a comparative analysis of the in vivo efficacy of compounds from the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families against established standard-of-care drugs in non-small cell lung cancer (NSCLC) and melanoma preclinical models. While direct head-to-head in vivo studies for the specific compound "Pyrazolo[1,5-a]pyridin-2-amine" are not publicly available, this comparison draws upon data from closely related analogs within the same chemical class, offering valuable insights for researchers and drug development professionals.
Targeting BRAFV600E in Melanoma: A Comparative Analysis
The BRAFV600E mutation is a key driver in a significant portion of melanoma cases. The standard-of-care for this patient population often includes BRAF inhibitors like Vemurafenib. Recent preclinical studies have explored the potential of pyrazolo[1,5-a]pyridine and indazolylpyrazolo[1,5-a]pyrimidine derivatives as potent BRAF inhibitors.
Quantitative Efficacy Data
The following table summarizes the in vivo anti-tumor activity of representative pyrazolo-scaffold compounds compared to the standard-of-care drug, Vemurafenib, in BRAFV600E mutant melanoma xenograft models.
| Compound | Drug Class | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 19 | Pyrazolopyridine | Mouse | Colo205 (BRAFV600E) | 100 mg/kg, p.o., q.d. | 75% | [1] |
| Compound 8l | Indazolylpyrazolo[1,5-a]pyrimidine | Mouse | A375 (BRAFV600E) | Not specified | Potent antitumor efficacy | [2][3] |
| Vemurafenib | Standard-of-Care BRAF Inhibitor | Mouse | A375 (BRAFV600E) | 50 mg/kg, p.o., b.i.d. | ~40% reduction in relative tumor volume after 10 days | [4] |
| Vemurafenib | Standard-of-Care BRAF Inhibitor | Mouse | A375 (BRAFV600E) | 10 mg/kg, p.o., b.i.d. | Significant tumor growth retardation | [5] |
Note: Direct comparative studies were not identified; data is compiled from separate preclinical trials. TGI values may be calculated differently across studies.
Signaling Pathway and Experimental Workflow
The MAPK/ERK pathway is the primary signaling cascade targeted by BRAF inhibitors.
Caption: The MAPK/ERK signaling pathway with the inhibitory action of pyrazolo-scaffold compounds and Vemurafenib on the constitutively active BRAFV600E mutant.
Caption: A generalized workflow for an in vivo subcutaneous xenograft study to evaluate anti-tumor efficacy.
Experimental Protocols
Pyrazolopyridine B-RafV600E Inhibitor Study [1]
-
Cell Line: Colo205 human colon carcinoma cells (BRAFV600E).
-
Animal Model: Not specified, likely immunocompromised mice.
-
Xenograft Establishment: Subcutaneous injection of Colo205 cells.
-
Treatment: Oral administration of Compound 19 at 100 mg/kg, once daily.
-
Endpoint: Tumor growth inhibition was assessed and compared to a vehicle control group.
Vemurafenib Melanoma Xenograft Study [4]
-
Cell Line: A-375 human melanoma cells (BRAFV600E).
-
Animal Model: Nude mice.
-
Xenograft Establishment: Subcutaneous injection of A-375 cells.
-
Treatment: Oral gavage of Vemurafenib at 50 mg/kg, twice daily for 15 days.
-
Endpoint: Tumor growth was monitored, and the relative tumor volume was calculated. Body weight was also monitored to assess toxicity.
Targeting EGFR in Non-Small Cell Lung Cancer (NSCLC): An Outlook
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is highly effective against both sensitizing EGFR mutations and the T790M resistance mutation.
Quantitative Efficacy Data for Standard-of-Care (Osimertinib)
| Compound | Drug Class | Animal Model | Cell Line | Dosing Regimen | Tumor Response | Reference |
| Osimertinib | Standard-of-Care EGFR-TKI | Mouse | PC9 (EGFR ex19del) | Once-daily oral dosing | Profound and sustained tumor regression | [7] |
| Osimertinib | Standard-of-Care EGFR-TKI | Mouse | H1975 (EGFR L858R/T790M) | Once-daily oral dosing | Profound and sustained tumor regression | [7] |
| Osimertinib | Standard-of-Care EGFR-TKI | Mouse | H1975 (EGFR T790M) | 5 mg/kg, p.o. | Potent antitumor efficacy | [8] |
Experimental Protocol for Osimertinib NSCLC Xenograft Study[7]
-
Cell Lines: PC9 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) human NSCLC cells.
-
Animal Model: Mouse xenograft model.
-
Treatment: Once-daily oral dosing of Osimertinib.
-
Endpoint: Tumor regression was assessed, with studies showing sustained responses.
Conclusion
The available preclinical data suggests that pyrazolo[1,5-a]pyridine and its related pyrimidine analogs are a promising class of kinase inhibitors, particularly for targeting the BRAFV600E mutation in melanoma. The in vivo efficacy demonstrated by compounds from this class appears comparable to the standard-of-care drug, Vemurafenib, in xenograft models. However, further studies, including direct head-to-head comparisons, are necessary to fully elucidate their therapeutic potential.
For EGFR-mutant NSCLC, while the pyrazolo[1,5-a]pyrimidine scaffold shows promise, a clear in vivo proof-of-concept for a specific analog that can be compared to the highly effective standard-of-care, Osimertinib, is yet to be widely published. Future research in this area will be critical to determine if this chemical class can offer a viable alternative or complementary therapeutic strategy.
References
- 1. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Unlocking the Anti-Cancer Potential of Pyrazolo[1,5-a]pyridin-2-amine Derivatives: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a promising framework for the development of potent anti-cancer agents. This guide provides a comprehensive comparison of the performance of Pyrazolo[1,5-a]pyridin-2-amine derivatives in various cancer models, supported by experimental data and detailed methodologies.
Comparative Efficacy in Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activity across a broad spectrum of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI%) values of various analogs, comparing them with established anti-cancer drugs.
Table 1: Comparative IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a-c | MCF-7 (Breast) | 10.80 ± 0.36–19.84 ± 0.49 | |
| Hep-2 (Larynx) | 8.85 ± 0.24–12.76 ± 0.16 | ||
| 5-Fluorouracil | MCF-7 (Breast) | 10.19 ± 0.42 | |
| Hep-2 (Larynx) | 7.19 ± 0.47 | ||
| Compound 13c | PC3 (Prostate) | 5.195 | [1] |
| Doxorubicin | PC3 (Prostate) | 8.065 | [1] |
| Compound 9 | MCF-7 (Breast) | 21.045 | [1] |
| Compound 12c | HCT116 (Colon) | 13.575 | [1] |
| Compound 4d | MCF-7 (Breast) | - (1.5-fold more active than Doxorubicin) | |
| Compound 9a | MCF-7 (Breast) | - (Analogous activity to Doxorubicin) | |
| Compound 168 | A549 (Lung) | 6.023 | [2] |
| SH-SY5Y (Neuroblastoma) | 0.217 | [2] | |
| HepG-2 (Liver) | 6.318 | [2] | |
| MCF-7 (Breast) | 8.317 | [2] | |
| DU145 (Prostate) | 6.82 | [2] | |
| Sorafenib | - | - (Less active than Compound 168) | [2] |
| Cyclophosphamide | - | - (More cytotoxic than Compound 168) | [2] |
| Compound 5h | MOLT-4 (Leukemia) | 0.93 | [3] |
| HL-60 (Leukemia) | 0.80 | [3] | |
| Dinaciclib | MOLT-4 (Leukemia) | 1.30 | [3] |
| HL-60 (Leukemia) | 1.84 | [3] | |
| Compound 5i | MOLT-4 (Leukemia) | - (Comparable to Dinaciclib) | [3] |
| HL-60 (Leukemia) | - (Twice the activity of Dinaciclib) | [3] |
Table 2: Growth Inhibition (GI%) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | Growth Inhibition (%) | Reference |
| Compound 6d | HOP-62 (Lung) | 100.07 | [4] |
| Compound 6i | HOP-92 (Lung) | 68.96 | [4] |
| Compound 6k | CCRF-CEM (Leukemia) | 90.41 | [4] |
| RPMI-8226 (Leukemia) | 69.31 | [4] | |
| Compound 6n | HOP-92 (Lung) | 94.73 | [4] |
| NCI-H460 (Lung) | 52.11 | [4] | |
| Compound 9 | Mean of 60 cell lines | 75.54 | [1] |
| Doxorubicin | Mean of 60 cell lines | 72.28 | [1] |
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives exert their anti-cancer effects primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and differentiation.[5][6] Key targets include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks).
CDK Inhibition and Cell Cycle Arrest
Several Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[7] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest at the S and G2/M phases.[7] This is often accompanied by the downregulation of key cell cycle proteins such as cyclins A, E, and D1, and the inhibition of Retinoblastoma (Rb) protein phosphorylation.[7]
Caption: Inhibition of CDK/Cyclin complexes by Pyrazolo[1,5-a]pyrimidine derivatives.
TRKA Signaling Pathway Disruption
Certain derivatives have shown potent inhibitory activity against TRKA, a receptor tyrosine kinase often implicated in neuroblastoma and other cancers.[4] Inhibition of TRKA blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[8]
Caption: Disruption of the TRKA signaling pathway by Pyrazolo[1,5-a]pyrimidine derivatives.
Pim-1 Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines have also been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a role in cell survival and apoptosis resistance.[9] Inhibition of Pim-1 can lead to increased apoptosis, often through the modulation of Bcl-2 family proteins like BAD.[9]
Caption: Mechanism of apoptosis induction via Pim-1 kinase inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assays (MTT and SRB)
A common workflow for assessing the cytotoxic effects of the compounds is as follows:
Caption: General workflow for in vitro cytotoxicity assays.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Pyrazolo[1,5-a]pyrimidine derivatives and reference drugs are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included.
3. Incubation and Assay:
-
The treated cells are incubated for a further 48 to 72 hours.
-
For MTT assay: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
For SRB assay: Cells are fixed with 10% trichloroacetic acid, stained with 0.4% sulforhodamine B solution, and washed with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment and Harvesting:
-
Cells are treated with the compounds at their IC50 concentrations for 24-48 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol for cell cycle analysis or resuspended in binding buffer for apoptosis analysis.
2. Staining:
-
For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Fixed cells are treated with RNase A and stained with PI.
3. Flow Cytometry:
-
Stained cells are analyzed on a flow cytometer.
-
For apoptosis, the percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
-
For cell cycle analysis, the percentages of cells in the G0/G1, S, and G2/M phases are determined.
In Vitro Kinase Assays
The inhibitory activity of the compounds against specific kinases is determined using various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™).
General Protocol:
-
The kinase, a suitable substrate, and ATP are incubated in a reaction buffer.
-
The Pyrazolo[1,5-a]pyrimidine derivative at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of product formed (e.g., ADP) or the binding of a fluorescent tracer is measured.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Conclusion
The data presented in this guide highlight the significant potential of this compound derivatives as a versatile scaffold for the development of novel anti-cancer agents. Their ability to target multiple key oncogenic kinases, coupled with their potent cytotoxic effects in a wide range of cancer models, underscores their promise for future therapeutic applications. Further optimization of this scaffold could lead to the discovery of highly selective and potent drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Pyrazolo[1,5-a]pyridin-2-amine in Cells: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that a compound engages its intended molecular target within the complex cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of "Pyrazolo[1,5-a]pyridin-2-amine" and its analogs. While this specific scaffold has been associated with diverse targets, including ion channels and histone deacetylases, the broader pyrazolo[1,5-a]pyrimidine class is particularly prominent for its protein kinase inhibitory activity. Therefore, this guide will focus on methods pertinent to kinase targets, such as mutant Epidermal Growth Factor Receptor (EGFR), while also being broadly applicable to other protein targets.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, the desired throughput, and the specific scientific question being addressed. Below is a comparative summary of three widely-used methods: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, and In-Cell Western assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads (Chemical Proteomics) | In-Cell Western (ICW) |
| Principle | Ligand binding induces thermal stabilization of the target protein, leading to a shift in its melting temperature (Tm).[1][2] | Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors ("kinobeads") for the active site of kinases in a cell lysate.[3][4] | Direct immunofluorescent quantification of a downstream phosphorylation event or total protein levels in fixed and permeabilized cells in a microplate format.[5][6] |
| Primary Readout | Change in protein melting temperature (ΔTm) or an isothermal dose-response fingerprint (ITDRF).[2] | Changes in the abundance of kinases pulled down by the beads, quantified by mass spectrometry.[3] | Fluorescence intensity, indicating changes in protein phosphorylation or expression. |
| Cellular Context | Can be performed in intact cells or cell lysates, providing a physiologically relevant context.[2] | Typically performed with cell lysates, reflecting the soluble proteome.[4] | Conducted in fixed whole cells, preserving the cellular architecture.[6] |
| Target Scope | Broadly applicable to any protein that exhibits thermal stabilization upon ligand binding. | Primarily focused on the kinome, but can be adapted for other target classes with appropriate affinity probes. | Specific to the target for which a suitable antibody is available.[5] |
| Labeling Requirement | Label-free for both the compound and the target protein. | The compound is label-free; the affinity probes are immobilized. | Requires specific primary and fluorescently labeled secondary antibodies.[6] |
| Throughput | Can be adapted to a high-throughput format (HT-CETSA). | Moderate throughput, often used for profiling a smaller set of compounds. | High throughput, suitable for screening large compound libraries.[5] |
| Strengths | Direct evidence of target binding in a native cellular environment.[1][2] | Unbiased, broad profiling of on- and off-target kinase interactions. | High-throughput, quantitative, and suitable for assessing downstream functional consequences of target engagement. |
| Limitations | Requires a robust antibody for detection (e.g., by Western blot) and the target must show a thermal shift. | Indirectly measures target engagement in a lysate context; may not fully recapitulate the intracellular environment. | Indirect measure of target engagement; relies on a downstream biomarker which may be affected by other pathways. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide the design and execution of target engagement studies for this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein in intact cells by assessing changes in the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Heating Step: Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by Western blotting using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[2]
Kinobeads Competition Binding Assay
Objective: To profile the kinase targets of this compound in a competitive binding experiment using a broad-spectrum kinase affinity matrix.
Protocol:
-
Cell Lysis: Harvest untreated cells and prepare a cell lysate in a buffer that preserves kinase activity and integrity.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate-compound mixture and incubate for a further period (e.g., 1 hour) at 4°C with gentle rotation to allow for binding of kinases to the beads.[3]
-
Washing: Pellet the kinobeads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Determine the dose-dependent reduction in binding of specific kinases to the kinobeads in the presence of this compound to generate IC50 curves, indicating target engagement.[3]
In-Cell Western (ICW) for Phospho-Protein Analysis
Objective: To quantify the inhibition of a specific kinase-mediated phosphorylation event in cells treated with this compound. This is particularly relevant for targets like mutant EGFR.
Protocol:
-
Cell Seeding: Seed cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time. If necessary, stimulate the cells with a relevant ligand (e.g., EGF for EGFR) to induce phosphorylation of the target pathway.
-
Fixation and Permeabilization: Fix the cells with a solution of 4% paraformaldehyde in PBS. Following fixation, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
Blocking: Block non-specific antibody binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the downstream target of interest (e.g., anti-phospho-ERK). A second primary antibody for a housekeeping protein (e.g., GAPDH) can be used for normalization.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies. Use spectrally distinct fluorophores for the phospho-protein and the normalization protein.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the phospho-protein and normalize it to the intensity of the housekeeping protein.[6]
-
Data Analysis: Plot the normalized fluorescence intensity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for the inhibition of the signaling pathway.
Visualizing Workflows and Pathways
Diagrams created using the DOT language for Graphviz are provided below to illustrate the experimental workflows and a representative signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. JP2023540953A - Pesticide-active heterocyclic derivatives with sulfur-containing substituents - Google Patents [patents.google.com]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pyrazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals
Disclaimer: As no specific Safety Data Sheet (SDS) for Pyrazolo[1,5-a]pyridin-2-amine is publicly available, the following guidance is based on the safety data for structurally related pyrazole and pyridine derivatives and established best practices for the disposal of hazardous research chemicals. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, regional, and national regulations.
This guide provides a comprehensive framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. A conservative approach is recommended, treating the compound as hazardous chemical waste.
Inferred Hazard Profile and Safety Precautions
Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups. Pyrazole derivatives are known for diverse pharmacological activities, and pyridine compounds can be harmful and irritants. Therefore, this compound should not be disposed of in regular trash or discharged down the drain.
Key safety precautions include:
-
Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[2]
-
Spill Management: In case of a spill, absorb with an inert dry material, place it in a sealed container, and dispose of it as hazardous waste.[3]
Standard Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step protocol outlines the recommended procedure for its disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container. This includes any grossly contaminated materials like weighing paper or gloves.[4]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[4]
-
Rinsate: The first rinse of any contaminated glassware must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.[5]
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5] Do not use containers that could create a spark.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents with their approximate concentrations. The label should also include the date accumulation started, the principal investigator's name, and the laboratory location.[5]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5]
-
This area should be cool, dry, and well-ventilated, away from incompatible materials and sources of ignition.[2][3]
4. Waste Disposal Request:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a request to the EHS department.[3][4]
5. Professional Disposal:
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4] The most common and recommended method for such compounds is high-temperature incineration.[1][4]
Summary of Safety and Disposal Information
| Parameter | Guideline | Citation |
| Personal Protective Equipment | Safety goggles with side-shields, chemical-resistant gloves, lab coat | [1][2] |
| Handling Location | Well-ventilated area (e.g., chemical fume hood) | [1][2] |
| Solid Waste Container | Labeled, sealable, chemically compatible container | [4][5] |
| Liquid Waste Container | Labeled, leak-proof, chemically compatible container | [5] |
| Disposal Method | High-temperature incineration by a licensed disposal company | [1][4] |
| Prohibited Disposal | Do not discharge to sewer systems or dispose of in regular trash | [1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are available, the principles of safe handling during routine laboratory procedures that may generate this waste are critical.
Example Protocol: Weighing and Preparing a Solution
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure all necessary equipment (spatula, weighing paper, beaker, solvent, stir bar) is present.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Tare a piece of weighing paper on an analytical balance. Carefully weigh the desired amount of this compound.
-
Transfer: Gently transfer the solid from the weighing paper to a beaker containing the desired solvent.
-
Dissolution: Add a stir bar and place the beaker on a stir plate to facilitate dissolution.
-
Waste Collection: Dispose of the contaminated weighing paper and any used gloves in the designated solid hazardous waste container.
-
Rinsing: If the weighing paper is to be discarded, rinse it with a small amount of the solvent, and collect the rinsate in the liquid hazardous waste container.
By adhering to these procedures, you can minimize exposure and ensure that all waste generated is collected and disposed of safely and in accordance with best practices.
References
Personal protective equipment for handling Pyrazolo[1,5-a]pyridin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-a]pyridin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the safety profiles of structurally related compounds. It is imperative to handle this compound with caution, assuming it may possess similar hazards such as skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[1][2] A face shield should be worn if there is a significant risk of splashing.[3] | Ensure a proper fit before use. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber). | Inspect gloves for any signs of degradation or puncture before each use.[3][4] Use proper glove removal technique to avoid skin contact.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a chemical fume hood, if ventilation is inadequate, or if dust is generated.[1][3][5] For solids, a dust respirator may be appropriate. For vapors, an organic vapor cartridge (Type A, Brown) is recommended.[1] | Ensure proper fit-testing and training before using a respirator. |
| Protective Clothing | A laboratory coat is standard.[3] For larger quantities or increased exposure risk, a chemical-protective suit may be necessary. | Keep lab coats buttoned. Remove before leaving the laboratory. |
Operational Plan: Safe Handling and Storage
A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]
-
The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted.[1][6]
2. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly with soap and water after handling the compound.[1][3]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material to avoid raising dust.[1]
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[1][2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[8]
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]
-
-
Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
-
Regulatory Compliance: All chemical waste disposal must adhere to local, regional, and national hazardous waste regulations.[1][5] Do not pour this chemical down the drain.[1][2][5]
Experimental Workflow and Safety Protocols
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
